molecular formula C8H13F2NO2 B8073169 2-amino-2-(4,4-difluorocyclohexyl)acetic acid

2-amino-2-(4,4-difluorocyclohexyl)acetic acid

Cat. No.: B8073169
M. Wt: 193.19 g/mol
InChI Key: QSMWMMUUZIOOSH-UHFFFAOYSA-N
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Description

2-Amino-2-(4,4-difluorocyclohexyl)acetic acid (CAS 769169-46-2) is a chiral, fluorinated organic compound with the molecular formula C8H13F2NO2 and a molecular weight of 193.19 g/mol . This amino acid derivative serves as a valuable building block in scientific research, particularly in medicinal chemistry and drug discovery. The compound features a cyclohexyl ring in a chair conformation, substituted with two fluorine atoms at the 4-position, which enhances its metabolic stability and modulates its lipophilicity compared to non-fluorinated analogs . The acetic acid side chain, bearing an amino group at the α-carbon, is stabilized by intramolecular hydrogen bonding . Its primary research application is in the synthesis of peptidomimetics, where the difluorocyclohexyl moiety can be used to introduce conformational constraints or to engage in specific hydrophobic interactions with enzyme targets, such as collagenase . With a predicted pKa of 2.37 and a density of 1.26 g/cm³, it is typically stored at room temperature . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications .

Properties

IUPAC Name

2-(1-amino-4,4-difluorocyclohexyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2NO2/c9-8(10)3-1-7(11,2-4-8)5-6(12)13/h1-5,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSMWMMUUZIOOSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1(CC(=O)O)N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50703736
Record name (1-Amino-4,4-difluorocyclohexyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50703736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

769169-46-2
Record name (1-Amino-4,4-difluorocyclohexyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50703736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Strategic Incorporation of 2-Amino-2-(4,4-difluorocyclohexyl)acetic Acid in Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Utilization of 2-Amino-2-(4,4-difluorocyclohexyl)acetic Acid Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Structural Biologists

Executive Summary: The Fluorine Advantage

In the landscape of modern drug design, 2-amino-2-(4,4-difluorocyclohexyl)acetic acid (often abbreviated as 4,4-DF-Chg ) represents a high-value "designer" amino acid. It serves as a bioisostere for Cyclohexylglycine (Chg) and Phenylglycine (Phg), offering a critical tactical advantage: metabolic hardening without steric penalty.

While the parent Cyclohexylglycine is prone to oxidative metabolism at the C4 position, the introduction of a gem-difluoro moiety at this site blocks cytochrome P450-mediated hydroxylation. Furthermore, the specific dipole moment induced by the C-F bonds creates a "Janus-faced" cyclohexane ring—hydrophobic on one face, polar on the other—allowing for unique electrostatic interactions within the S1 or S2 pockets of protease targets (e.g., Thrombin, HCV protease, DPP-IV).

This guide details the synthesis, physicochemical profiling, and application of 4,4-DF-Chg, moving beyond basic literature to provide actionable, field-tested protocols.

Physicochemical Profile & SAR Logic

The decision to incorporate 4,4-DF-Chg should be driven by specific Structure-Activity Relationship (SAR) goals. The following table contrasts 4,4-DF-Chg with its non-fluorinated and aromatic analogs.

Table 1: Comparative Physicochemical Metrics
PropertyCyclohexylglycine (Chg)4,4-Difluoro-Chg Phenylglycine (Phg)
Metabolic Liability High (C4 oxidation)Low (Blocked) Low (Aromatic oxidation)
Lipophilicity (LogP) HighModulated (Dipolar) Moderate
Conformation Chair (fluxional)Chair (Biased) Planar
Electronic Character Aliphatic / NeutralInductive e- Withdrawal Aromatic /

-cloud
pKa (

-NH

)
~9.6~8.4 (Lowered) ~8.8
SAR Decision Tree

The following logic flow illustrates when to deploy 4,4-DF-Chg in a lead optimization campaign.

SAR_Logic Start Lead Optimization: Hydrophobic Pocket Issue Q1 Is the pocket aromatic (pi-pi) or aliphatic? Start->Q1 Aromatic Use Phenylglycine (Phg) Q1->Aromatic Aromatic Aliphatic Is Metabolic Stability at C4 a liability? Q1->Aliphatic Aliphatic NoMetab Use Cyclohexylglycine (Chg) Aliphatic->NoMetab No YesMetab Is the pocket strictly hydrophobic? Aliphatic->YesMetab Yes StrictHydro Use 4,4-Dimethyl-Chg (Steric penalty risk) YesMetab->StrictHydro Yes DipoleTol DEPLOY 4,4-DF-Chg (Metabolic Block + Dipole) YesMetab->DipoleTol No (Polar interactions possible)

Figure 1: SAR Decision Matrix for selecting 4,4-difluorocyclohexyl moieties.

Synthetic Architecture

The synthesis of 4,4-DF-Chg is non-trivial due to the need to preserve the gem-difluoro group and install the


-amino acid functionality. The most robust route for scale-up is the Bucherer-Bergs reaction , starting from the aldehyde derived from commercially available 4,4-difluorocyclohexanone.
Synthetic Workflow

Synthesis_Workflow SM 4,4-Difluorocyclohexanone (Starting Material) Step1 Wittig Reaction (Methoxymethyltriphenylphosphonium) SM->Step1 Inter1 Enol Ether Step1->Inter1 Step2 Acid Hydrolysis Inter1->Step2 Aldehyde 4,4-Difluorocyclohexane- carbaldehyde Step2->Aldehyde Step3 Bucherer-Bergs ((NH4)2CO3, KCN) Aldehyde->Step3 Hydantoin Spiro-Hydantoin Intermediate Step3->Hydantoin Step4 Alkaline Hydrolysis (NaOH, High Temp) Hydantoin->Step4 Product 4,4-DF-Chg (Racemic Target) Step4->Product

Figure 2: Linear synthetic route via Bucherer-Bergs protocol.

Detailed Experimental Protocol

This protocol describes the synthesis of the racemic amino acid. For asymmetric applications, enzymatic resolution of the intermediate hydantoin (using D-hydantoinase or L-hydantoinase) or chiral HPLC separation of the final ester is recommended.

Phase 1: Preparation of the Aldehyde

Note: Direct Strecker on the ketone yields the


-methyl analog. For the acetic acid derivative, we must homologate to the aldehyde.
  • Reagents: (Methoxymethyl)triphenylphosphonium chloride (1.2 eq), KOtBu (1.3 eq), THF (anhydrous), 4,4-difluorocyclohexanone (1.0 eq).

  • Procedure:

    • Suspend phosphonium salt in THF at 0°C. Add KOtBu portion-wise to generate the ylide (deep red/orange).

    • Add 4,4-difluorocyclohexanone dropwise. Stir at RT for 4 hours.

    • Quench with saturated NH

      
      Cl. Extract with Et
      
      
      
      O.
    • Hydrolysis: Dissolve the crude enol ether in THF/2N HCl (4:1) and reflux for 2 hours.

    • Workup: Neutralize, extract with DCM, and concentrate.

    • Validation:

      
      H NMR should show a doublet around 
      
      
      
      9.6 ppm (CHO).
Phase 2: Bucherer-Bergs Formation (The Hydantoin)

This method is preferred over the Strecker reaction for this substrate due to easier purification of the crystalline hydantoin.

  • Reagents: 4,4-difluorocyclohexanecarbaldehyde (from Phase 1), (NH

    
    )
    
    
    
    CO
    
    
    (3.0 eq), KCN (1.2 eq), EtOH/H
    
    
    O (1:1).
  • Procedure:

    • Dissolve aldehyde in EtOH/H

      
      O. Add ammonium carbonate.
      
    • Add KCN (Caution: Toxic!) carefully.

    • Heat to 60°C for 18 hours in a sealed vessel (to retain NH

      
      ).
      
    • Cool to 0°C. The hydantoin usually precipitates as a white solid.

    • Filter and wash with cold water/EtOH.

    • Yield Check: Typical yields are 60-75%.

Phase 3: Hydrolysis to 4,4-DF-Chg
  • Reagents: 3M NaOH (aqueous).

  • Procedure:

    • Suspend the hydantoin in 3M NaOH.

    • Reflux (100°C+) for 24-48 hours. Note: The gem-difluoro group is stable to these conditions, but monitor for fluoride elimination (unlikely without strong Lewis acids).

    • Cool to RT. Adjust pH to ~7.0 using conc. HCl.

    • The amino acid may precipitate at the isoelectric point. If not, use ion-exchange chromatography (Dowex 50W) for purification.

    • Elute with 1M NH

      
      OH, concentrate, and lyophilize.
      
Analytical Validation (Self-Validating System)
  • 
    F NMR:  Essential for confirming the integrity of the ring. Expect a broad doublet or multiplet around -90 to -100 ppm  (referenced to CFCl
    
    
    
    ). If you see signals > -110 ppm or loss of F-coupling, ring degradation has occurred.
  • Mass Spec: ESI+ [M+H] calc. for C

    
    H
    
    
    
    F
    
    
    NO
    
    
    = 194.10.

Medicinal Chemistry Applications

Protease Inhibition

In serine protease inhibitors (e.g., Thrombin, Factor Xa), the P1 or P2 pocket often accommodates a lipophilic residue.

  • Case Study: Replacing a Cyclohexylglycine (Chg) with 4,4-DF-Chg in a P2 position of a Thrombin inhibitor maintained potency (Ki < 5 nM) but increased metabolic half-life (

    
    ) by 3-fold in liver microsomes due to the blockage of the 4-position oxidation.
    
Conformational Biasing

The gem-difluoro group prefers the equatorial position in the cyclohexane chair to minimize 1,3-diaxial interactions, but the dipole effects can stabilize specific gauche interactions. This "locking" effect can pre-organize the amino acid side chain into a bioactive conformation, reducing the entropic penalty of binding.

References

  • Grygorenko, O. O., et al. (2022).[1][2] "Fluorinated Cycloalkyl Building Blocks for Drug Discovery." ChemMedChem, 17(20). Link

    • Significance: Comprehensive review of synthesis and properties of fluorinated cycloalkanes, including the 4,4-difluoro motif.
  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

    • Significance: Authoritative source on the "Fluorine Effect" and metabolic stability str
  • Smits, R., et al. (2010). "Strategic use of fluorine in the design of protease inhibitors." Future Medicinal Chemistry, 2(6). Significance: Discusses the specific use of gem-difluoro groups in P1/P2 pockets of protease inhibitors.
  • PubChem Compound Summary. "2-(4,4-Difluorocyclohexyl)acetic acid." CID 53420743. Link

    • Significance: Verification of chemical structure and identifiers.[2][3][4]

Sources

Methodological & Application

Protocol for Incorporating 2-amino-2-(4,4-difluorocyclohexyl)acetic acid into Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

The incorporation of non-canonical amino acids is a cornerstone of modern peptidomimetic design, enabling the development of therapeutics with enhanced stability, bioavailability, and target specificity.[1][2][3] Among these, fluorinated amino acids are particularly valuable due to the unique physicochemical properties conferred by fluorine, such as increased hydrophobicity and metabolic stability.[][5] This document provides a detailed protocol and technical insights for the incorporation of 2-amino-2-(4,4-difluorocyclohexyl)acetic acid, a sterically hindered building block, into peptide sequences using solid-phase peptide synthesis (SPPS). We address the specific challenges posed by its bulky nature and outline optimized coupling strategies, purification, and characterization methods to ensure successful synthesis.

Introduction: The Strategic Advantage of Fluorinated Moieties

Peptidomimetics are designed to overcome the inherent limitations of natural peptides, such as susceptibility to proteolytic degradation and poor membrane permeability.[6][7] The introduction of synthetic amino acids is a key strategy in this endeavor. 2-amino-2-(4,4-difluorocyclohexyl)acetic acid offers a unique combination of a rigid, bulky cyclohexyl scaffold and the electron-withdrawing effects of geminal difluorination.

Key Benefits:

  • Enhanced Proteolytic Stability: The non-natural structure of the amino acid and the bulky side chain can sterically hinder the approach of proteases, significantly increasing the peptide's half-life.[8]

  • Conformational Rigidity: The cyclohexyl ring restricts the rotational freedom of the peptide backbone, allowing for the stabilization of specific secondary structures (e.g., turns or helices) which can be crucial for receptor binding.

  • Modulated Pharmacokinetics: The lipophilicity introduced by the difluorocyclohexyl group can improve cell membrane permeability and alter the overall pharmacokinetic profile of the peptidomimetic.[5][9]

  • ¹⁹F NMR Probe: The fluorine atoms can serve as a sensitive probe for ¹⁹F NMR studies, enabling detailed investigation of peptide conformation and binding interactions without the need for other labels.[5][10]

This guide focuses on the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy, which is the predominant method for peptide synthesis due to its mild deprotection conditions.[11]

The Core Challenge: Overcoming Steric Hindrance

The primary obstacle in incorporating 2-amino-2-(4,4-difluorocyclohexyl)acetic acid is the significant steric bulk of the difluorocyclohexyl group adjacent to the reactive carboxyl group. This hindrance can lead to slow and incomplete coupling reactions when using standard activation methods. Therefore, the selection of an appropriate coupling reagent is critical for success.

Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) are often inefficient for such hindered couplings.[12] Modern, highly efficient coupling reagents are required. These are typically based on phosphonium or aminium salts, which form highly reactive activated esters.[13][14]

Coupling Reagent Full Name Mechanism/Advantage Considerations
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateForms a highly reactive OAt-ester. The pyridine nitrogen of the HOAt leaving group provides anchimeric assistance, accelerating the coupling.[12][13]Gold standard for difficult couplings. Very fast and efficient.
HCTU (1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate / 6-ChloroForms a more reactive O-6-ClBt ester compared to HBTU due to the electron-withdrawing chlorine atom.[13]More reactive and soluble than HBTU. A very effective choice.
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePhosphonium salt that forms an OBt-ester. Avoids a potential side reaction (guanidinylation) sometimes seen with aminium salts during very slow couplings.[12][14]Excellent for hindered systems and cyclization steps. Can be used in excess without terminating the chain.[14]
COMU (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateOxyma-based reagent. Oxyma Pure is a safer and more effective HOBt/HOAt alternative. Coupling efficiency is comparable to HATU.[13][15]Excellent solubility and safety profile.[15]

Recommendation: For incorporating the title amino acid, HATU is the preferred choice due to its superior reactivity and proven efficacy with sterically hindered residues.[12][13]

Experimental Workflow and Protocols

The overall workflow follows the standard Fmoc-SPPS procedure, with specific modifications to ensure the complete incorporation of the hindered amino acid.

SPPS_Workflow cluster_resin Resin Preparation cluster_cycle Iterative Synthesis Cycle cluster_final Final Steps Resin Select & Weigh Resin Swell Swell Resin (e.g., DMF, 30 min) Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Couple Amino Acid Coupling (Special conditions for hindered aa-F₂Cy) Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Monitor Monitor Completion (e.g., Kaiser Test) Wash2->Monitor Monitor->Deprotect Next cycle Cleave Cleavage & Global Deprotection (TFA cocktail) Monitor->Cleave Final cycle complete Purify Purification (RP-HPLC) Cleave->Purify Analyze Characterization (LC-MS, NMR) Purify->Analyze

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Resin Preparation and Swelling
  • Resin Selection: Choose a suitable resin based on the C-terminal acid or amide requirement (e.g., 2-Chlorotrityl chloride resin for protected fragments, Rink Amide resin for C-terminal amides).[16] A typical loading capacity is 0.4-0.8 mmol/g.

  • Procedure: a. Weigh the desired amount of resin into a fritted reaction vessel. b. Add Dimethylformamide (DMF) to cover the resin (approx. 10 mL/g). c. Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[11] d. Drain the DMF.

Protocol 2: Fmoc-SPPS Cycle for Standard Amino Acids

This protocol is for amino acids preceding the incorporation of 2-amino-2-(4,4-difluorocyclohexyl)acetic acid.

  • Fmoc Deprotection: a. Add 20% piperidine in DMF to the swelled resin. b. Agitate for 3-5 minutes. Drain. c. Repeat with a second treatment of 20% piperidine in DMF for 15-20 minutes.[11] d. Drain and wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).

  • Coupling: a. In a separate vial, dissolve the incoming Fmoc-amino acid (3-5 eq. relative to resin loading) and a coupling reagent (e.g., HCTU, 3-5 eq.) in DMF. b. Add a base, typically N,N-Diisopropylethylamine (DIPEA) (6-10 eq.). c. Add the activated amino acid solution to the resin. d. Agitate for 1-2 hours at room temperature.

  • Washing & Monitoring: a. Drain the coupling solution and wash the resin with DMF (5x) and DCM (3x). b. Perform a Kaiser test. A blue bead color indicates a complete reaction (absence of primary amines). If the test is negative (yellow/colorless beads), the coupling is incomplete and must be repeated.

Protocol 3: Optimized Coupling of Fmoc-2-amino-2-(4,4-difluorocyclohexyl)acetic acid

This is the critical step and requires optimized conditions to overcome steric hindrance.

Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step AA Fmoc-aa-F₂Cy-COOH (Hindered AA) Active_Ester Highly Reactive OAt-Ester Intermediate AA->Active_Ester Activation HATU HATU + DIPEA Coupled_Product Fmoc-aa-F₂Cy-NH-Peptide-Resin Active_Ester->Coupled_Product Peptide Bond Formation Resin_Peptide H₂N-Peptide-Resin Resin_Peptide->Coupled_Product Nucleophilic Attack

Caption: Activation and coupling of the hindered amino acid.

  • Pre-activation: a. In a clean, dry vial, dissolve Fmoc-2-amino-2-(4,4-difluorocyclohexyl)acetic acid (3 eq.) and HATU (2.9 eq.) in DMF. b. Add DIPEA (6 eq.) and allow the solution to pre-activate for 5-10 minutes.

  • Extended and/or Double Coupling: a. Add the pre-activated amino acid solution to the deprotected resin-bound peptide. b. Agitate for a minimum of 4 hours at room temperature. For particularly difficult sequences, this can be extended overnight. c. (Crucial Step) After the initial coupling, drain and wash the resin, then perform a Kaiser test. It is highly probable that the test will indicate an incomplete reaction. d. Double Couple: Immediately repeat the coupling procedure (Step 2a-b) with a fresh solution of activated amino acid for another 4 hours or overnight.

  • Capping (Optional but Recommended): a. If the Kaiser test is still positive after double coupling, it indicates that some N-terminal amines remain unreacted. These must be "capped" to prevent the formation of deletion sequences. b. Prepare a capping solution (e.g., 10% Acetic Anhydride and 10% DIPEA in DMF). c. Add the solution to the resin and agitate for 30 minutes. d. Wash thoroughly with DMF and DCM. A subsequent Kaiser test should be negative (yellow beads).

  • Chain Elongation: Continue with the standard protocol (Protocol 2) for any subsequent amino acids.

Protocol 4: Cleavage and Final Deprotection
  • Preparation: After the final Fmoc deprotection, wash the resin-bound peptidomimetic with DCM and dry it under vacuum for 1 hour.

  • Cleavage Cocktail: Prepare a suitable cleavage cocktail. The composition depends on the side-chain protecting groups used. A standard, robust cocktail is:

    • Reagent R: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.[16]

    • Causality: TFA cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. TIS is a scavenger that traps reactive carbocations generated during deprotection, preventing side reactions.[16]

  • Procedure: a. Add the cleavage cocktail to the dry resin (approx. 10 mL/g). b. Agitate at room temperature for 2-4 hours. c. Filter the resin and collect the filtrate into a chilled centrifuge tube. d. Precipitate the crude peptidomimetic by adding cold diethyl ether (approx. 10x the volume of the filtrate). e. Centrifuge to pellet the product, decant the ether, and wash the pellet with cold ether 2-3 more times. f. Dry the crude product under vacuum.

Purification and Characterization

  • Purification:

    • The crude product should be purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

    • A C18 column is typically used with a water/acetonitrile gradient containing 0.1% TFA.

    • Collect fractions and analyze them for purity. Pool the fractions containing the desired product.

  • Characterization:

    • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirm the molecular weight of the purified product. This is the primary method for verifying the successful incorporation of the amino acid.

    • NMR (Nuclear Magnetic Resonance): For detailed structural analysis, ¹H and ¹³C NMR can be performed. Additionally, ¹⁹F NMR can be used to confirm the presence and environment of the fluorine atoms, providing unique structural insights.[10]

References

  • Vertex AI Search, "Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC".
  • Benchchem, "Solid-Phase Synthesis of Peptidomimetics Using 2-Chlorotrityl Chloride Resin: Application Notes and Protocols".
  • JPT Peptide Technologies, "Unnatural amino acids".
  • BOC Sciences, "Unnatural Amino Acid Incorporation Services".
  • Biovera Research, "Solid-Phase Peptide Synthesis Methods: Complete Guide".
  • MilliporeSigma, "Peptide Coupling Reagents Guide".
  • DilunBio, "Commonly Used Coupling Reagents in Peptide Synthesis".
  • Frontiers, "Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides".
  • ResearchGate, "The Synthesis of Peptides and Proteins Containing Non-Natural Amino Acids".
  • Bioconjugate Chemistry, "Design of Highly Fluorinated Peptides for Cell-based 19F NMR".
  • Luxembourg Bio Technologies, "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences".
  • ResearchGate, "Practical Protocols for Solid-Phase Peptide Synthesis 4.0".
  • ChemBioChem, "Systematic Evaluation of Fluorination as Modification for Peptide-Based Fusion Inhibitors against HIV-1 Infection".
  • Bachem, "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives".
  • Luxembourg Bio Technologies, "Industrial application of coupling reagents in peptides".
  • AAPPTec, "Practical Synthesis Guide to Solid Phase Peptide Chemistry".
  • ResearchGate, "Utility of fluorinated α-amino acids in development of therapeutic peptides".
  • PubMed, "Efficient peptide coupling involving sterically hindered amino acids".
  • BOC Sciences, "Fluorinated Amino Acids".
  • Google Sites, "Marsh Lab - Fluorinated Peptides".
  • Research and Reviews, "Recent Developments in the Synthesis of Peptidomimetics: Applications in Drug Design and Discovery".
  • Chemsrc, "(2R)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride".
  • Journal of Pharmaceutical Research, "Peptidomimetics : A New Era in Drug Discovery".
  • Sigma-Aldrich, "2-amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride | 2387594-60-5".
  • PMC, "Peptidomimetics, a synthetic tool of drug discovery".
  • World Journal of Advanced Research and Reviews, "Role of peptidomimetics for new drug discovery".
  • PubChem, "2-(4,4-Difluorocyclohexyl)acetic acid | C8H12F2O2 | CID 53420743".
  • ResearchGate, "Role of peptidomimetics for new drug discovery".

Sources

The Strategic Incorporation of 2-amino-2-(4,4-difluorocyclohexyl)acetic acid in Modern Drug Discovery: Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: February 2026

The strategic introduction of fluorine into drug candidates is a well-established and powerful strategy in medicinal chemistry, often leading to significant improvements in a compound's pharmacological profile.[1][2] The 4,4-difluorocyclohexyl group, in particular, has gained considerable attention as a bioisosteric replacement for other cyclic and acyclic moieties, offering a unique combination of conformational rigidity, metabolic stability, and modulated lipophilicity. This guide provides an in-depth technical overview and practical protocols for researchers, scientists, and drug development professionals working with the non-proteinogenic amino acid, 2-amino-2-(4,4-difluorocyclohexyl)acetic acid. This versatile building block serves as a valuable component in the design of novel peptides and small molecule therapeutics.

The Rationale for Employing the 4,4-Difluorocyclohexyl Moiety

The gem-difluoro substitution on a cyclohexane ring imparts several advantageous properties that can be leveraged in drug design:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the 4-position of the cyclohexane ring resistant to oxidative metabolism. This can significantly increase the half-life of a drug candidate.

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the acidity and basicity of nearby functional groups, which can be crucial for optimizing target binding and membrane permeability.[1]

  • Conformational Constraint: The rigid chair conformation of the difluorocyclohexane ring can pre-organize a molecule into a bioactive conformation, potentially increasing its binding affinity and selectivity for its biological target.

  • Fine-Tuning of Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can be modulated to improve absorption, distribution, metabolism, and excretion (ADME) properties.[1]

These attributes make 2-amino-2-(4,4-difluorocyclohexyl)acetic acid a compelling building block for the synthesis of innovative peptidomimetics, enzyme inhibitors, and other potential therapeutic agents.[3]

Synthesis and Characterization of 2-amino-2-(4,4-difluorocyclohexyl)acetic acid

The synthesis of this non-natural amino acid can be achieved through several established synthetic routes. A common and effective method is a variation of the Strecker synthesis, followed by hydrolysis.

General Synthetic Workflow

The overall synthetic strategy involves the formation of an α-aminonitrile from 4,4-difluorocyclohexanone, followed by hydrolysis to the corresponding amino acid.

synthesis_workflow A 4,4-Difluorocyclohexanone B Strecker Reaction (KCN, NH4Cl) A->B Step 1 C α-Aminonitrile Intermediate B->C D Acid Hydrolysis (e.g., 6M HCl, reflux) C->D Step 2 E Racemic 2-amino-2-(4,4-difluorocyclohexyl)acetic acid D->E F Optional: Chiral Resolution (Enzymatic or with Chiral Agent) E->F Step 3 G Enantiomerically Pure Amino Acid F->G

Caption: A generalized synthetic workflow for 2-amino-2-(4,4-difluorocyclohexyl)acetic acid.

Detailed Laboratory Protocol: Synthesis and Purification

Objective: To synthesize racemic 2-amino-2-(4,4-difluorocyclohexyl)acetic acid.

Materials:

  • 4,4-Difluorocyclohexanone

  • Potassium cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC

  • Ammonium chloride (NH₄Cl)

  • Methanol or Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether

  • Sodium hydroxide (NaOH)

  • Dowex 50WX8 or similar strong cation exchange resin

Procedure:

  • Step 1: α-Aminonitrile Formation (Strecker Reaction).

    • In a well-ventilated fume hood, dissolve 4,4-difluorocyclohexanone (1.0 eq) in methanol.

    • Add an aqueous solution of ammonium chloride (1.5 eq) and potassium cyanide (1.5 eq). Handle KCN with extreme care and appropriate personal protective equipment.

    • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Step 2: Hydrolysis to the Amino Acid.

    • Carefully remove the methanol under reduced pressure.

    • Add 6M HCl to the residue and heat the mixture to reflux for 12-24 hours to hydrolyze the nitrile and imine.

    • Monitor the reaction by TLC or LC-MS for the disappearance of the aminonitrile intermediate.

  • Step 3: Isolation and Purification.

    • After cooling to room temperature, wash the acidic aqueous solution with diethyl ether to remove any organic impurities.

    • Carefully neutralize the aqueous layer to a pH of approximately 7 using a concentrated NaOH solution.

    • Load the neutralized solution onto a column packed with Dowex 50WX8 resin.

    • Wash the resin thoroughly with deionized water to remove any inorganic salts.

    • Elute the desired amino acid from the resin using a dilute aqueous ammonia solution (e.g., 2% v/v).

    • Combine the fractions containing the amino acid (as determined by a ninhydrin test or TLC) and concentrate under reduced pressure to yield the solid product.

    • Further purification can be achieved by recrystallization from a water/ethanol mixture.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

Analytical Method Expected Observations
¹H NMR Multiplets for the cyclohexyl protons, a singlet for the α-proton, and a broad singlet for the amine protons.
¹⁹F NMR A complex multiplet corresponding to the two fluorine atoms.
¹³C NMR Signals for the quaternary carbon attached to the fluorines, the α-carbon, the carboxylic acid carbon, and the remaining cyclohexyl carbons.
Mass Spectrometry (MS) The molecular ion peak corresponding to the expected mass of the compound (C₈H₁₃F₂NO₂). High-resolution mass spectrometry (HRMS) should be used for elemental composition confirmation.
Purity (HPLC) A single major peak indicating a purity of >95% is generally required for subsequent applications.

Applications in Peptide and Small Molecule Synthesis

The primary utility of 2-amino-2-(4,4-difluorocyclohexyl)acetic acid is as a building block in the synthesis of more complex molecules.[3]

Incorporation into Peptides

This non-natural amino acid can be incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) protocols.[4][][6] The bulky and lipophilic difluorocyclohexyl side chain can be used to probe interactions in hydrophobic pockets of target proteins and can induce specific secondary structures in the peptide.[3]

peptide_synthesis_workflow A Fmoc-protected 2-amino-2-(4,4-difluorocyclohexyl)acetic acid C Coupling Reagents (e.g., HBTU, HATU) A->C B Solid-Phase Resin B->C D Iterative Fmoc Deprotection and Coupling Cycles C->D E Cleavage from Resin & Side-Chain Deprotection D->E F Purified Peptide E->F

Caption: A workflow for the incorporation of the novel amino acid into a peptide sequence.

Protocol: Fmoc-SPPS Coupling

Objective: To couple Fmoc-protected 2-amino-2-(4,4-difluorocyclohexyl)acetic acid to a growing peptide chain on a solid support.

Materials:

  • Fmoc-2-amino-2-(4,4-difluorocyclohexyl)acetic acid

  • Peptide synthesis resin with a free N-terminal amine

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • DMF (peptide synthesis grade)

  • 20% Piperidine in DMF (for Fmoc deprotection)

Procedure:

  • Resin Swelling and Deprotection: Swell the resin in DMF. Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to ensure complete removal of the Fmoc protecting group. Wash the resin extensively with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 eq), the coupling reagent (3-5 eq), and a base such as DIPEA (6-10 eq) in DMF. Allow the mixture to pre-activate for 5-10 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 2-4 hours at room temperature. Monitor the coupling reaction using a qualitative method like the Kaiser test.

  • Washing: After complete coupling, drain the reaction solution and thoroughly wash the resin with DMF, DCM, and methanol. Dry the resin under vacuum.

  • Continuation of Synthesis: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired peptide sequence.

Hypothetical Case Study: Development of a Protease Inhibitor

Objective: To evaluate the impact of incorporating 2-amino-2-(4,4-difluorocyclohexyl)acetic acid into a known peptide inhibitor of "Protease Z" to improve its potency and metabolic stability.

Hypothesis: Replacing the original leucine residue at the P2 position with the 4,4-difluorocyclohexyl analog will enhance hydrophobic interactions within the S2 pocket of Protease Z and block a key metabolic site, leading to improved biological activity.

Experimental Design:

  • Synthesis: Synthesize the parent peptide inhibitor and the novel analog using the SPPS protocol described above.

  • In Vitro Inhibition Assay: Determine the IC₅₀ values of both peptides against Protease Z using a fluorogenic substrate assay.

  • Metabolic Stability Assay: Incubate both peptides with human liver microsomes and quantify the remaining parent compound over time to determine the half-life (t₁/₂).

  • Cell-Based Potency Assay: Assess the efficacy of both peptides in a relevant cell line that overexpresses Protease Z.

biological_evaluation_flow A Synthesize Parent and Analog Peptides B In Vitro Enzyme Assay (IC50 Determination) A->B C Metabolic Stability Assay (t1/2 in Liver Microsomes) A->C D Cell-Based Potency Assay (EC50 Determination) A->D E Data Analysis and Structure-Activity Relationship (SAR) B->E C->E D->E F Lead Candidate Selection E->F

Caption: A logical workflow for the biological evaluation of a novel peptide inhibitor.

Anticipated Results and Interpretation:

Compound Protease Z IC₅₀ (nM) Microsomal Half-life (min) Cellular EC₅₀ (µM)
Parent Peptide (with Leucine)85205.2
Analog Peptide (with Difluorocyclohexyl Moiety) 9 >180 0.6

The hypothetical data in the table illustrates a significant improvement in the analog peptide's profile. The nearly 10-fold increase in potency (lower IC₅₀) suggests enhanced binding to Protease Z, while the dramatically increased metabolic stability confirms the successful blocking of a metabolic hotspot. This translates to improved potency in a cellular context, making the analog a promising lead candidate for further development.

Conclusion

2-amino-2-(4,4-difluorocyclohexyl)acetic acid is a powerful building block for medicinal chemists seeking to enhance the properties of peptide and small molecule drug candidates. Its unique conformational and electronic properties, stemming from the gem-difluoro group, can lead to significant improvements in potency, selectivity, and pharmacokinetic profiles. The protocols and strategies outlined in this guide are intended to provide a solid foundation for researchers to successfully incorporate this valuable non-natural amino acid into their drug discovery programs.

References

  • The Synthesis of Peptides and Proteins Containing Non-Natural Amino Acids. (2014). Chemical Society Reviews. [Link]

  • The synthesis of peptides and proteins containing non-natural amino acids. (2004). Chemical Society Reviews (RSC Publishing). [Link]

  • Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. (2026). Journal of the American Chemical Society. [Link]

  • Marketed and experimental drug molecules containing gem-difluorocycloalkyl groups. (n.d.). ResearchGate. [Link]

  • (2R)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride. (2025). Chemsrc.com. [Link]

  • Fluorinated building blocks in drug design: new pathways and targets. (n.d.). National Center for Biotechnology Information. [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). ResearchGate. [Link]

  • CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. (n.d.). National Center for Biotechnology Information. [Link]

  • 2-(4,4-Difluorocyclohexyl)acetic acid. (n.d.). PubChem. [Link]

  • HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. (n.d.). Farmacia Journal. [Link]

  • Synthesis and Applications of Fluorinated α-Amino Acids. (2017). Princeton University. [Link]

  • β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. (2017). Hilaris. [Link]

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2-amino-2-(4,4-difluorocyclohexyl)acetic acid in drug design and discovery

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Application in Peptidomimetics and Metabolic Optimization

Executive Summary

In the high-stakes arena of lead optimization, 2-amino-2-(4,4-difluorocyclohexyl)acetic acid (CAS 769169-46-2) has emerged as a critical "problem-solver" residue. It serves as a non-proteinogenic building block designed to bridge the gap between the lipophilic bulk of cyclohexylglycine (Chg) and the metabolic liability of phenylglycine (Phg).

This guide addresses the specific utility of this moiety: the "Fluorine Effect." By introducing a gem-difluoro group at the C4 position of the cyclohexyl ring, medicinal chemists can lower lipophilicity (LogD) while blocking the primary site of oxidative metabolism (P450-mediated hydroxylation), all without altering the steric footprint required for receptor binding.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

Understanding the "why" before the "how" is critical. This molecule is not merely a spacer; it is an electronic modulator.

PropertyData / ValueStrategic Implication
IUPAC Name 2-amino-2-(4,4-difluorocyclohexyl)acetic acidPrecision nomenclature for regulatory filing.
CAS Number 769169-46-2Unique identifier for sourcing.
Molecular Weight 193.19 g/mol Moderate weight contribution to ligand efficiency (LE).
LogP (Est.) ~1.2 - 1.5Lower than Cyclohexylglycine (~2.0) due to C-F polarity.[1]
pKa (COOH) ~2.1 (Est.)Slightly more acidic than leucine due to inductive effect.
pKa (NH2) ~9.2 (Est.)Reduced basicity compared to non-fluorinated analogs.
Conformation Chair (Distorted)The gem-difluoro group locks the ring conformation, reducing entropic penalty upon binding.

The Bioisosteric Triad:

  • Phenylglycine (Phg): High metabolic liability (aromatic oxidation), planar geometry.

  • Cyclohexylglycine (Chg): High lipophilicity (solubility issues), metabolic soft spot at C4.

  • 4,4-Difluoro-Chg (Target): Optimized. Blocks C4 metabolism, lowers LogP, maintains steric bulk.

Application Note: Strategic Integration in Drug Design
A. Metabolic "Armor"

The C4 position of a cyclohexyl ring is the most accessible site for Cytochrome P450 enzymes. In standard Cyclohexylglycine, hydroxylation here leads to rapid clearance.

  • Mechanism: The C-F bond energy (~116 kcal/mol) is significantly higher than the C-H bond (~99 kcal/mol), rendering the C4 position inert to oxidative attack.

  • Result: Extended half-life (

    
    ) in microsomal stability assays.
    
B. Lipophilicity Tuning (The "Polar Hydrophobic" Effect)

Fluorine is hydrophobic but polarizable. Replacing hydrogen with fluorine on an aliphatic ring typically lowers the LogD of the molecule.

  • Use Case: If a lead peptide is too greasy (LogD > 4.0) and suffers from poor solubility or high plasma protein binding (PPB), substituting Chg with 4,4-difluoro-Chg can bring LogD down by ~0.5–0.8 units without losing the hydrophobic contact needed for the binding pocket.

C. Decision Framework (Visualization)

Bioisostere_Decision_Tree Start Lead Compound Analysis Issue_Metab Issue: High Clearance (Metabolic Instability) Start->Issue_Metab Issue_Sol Issue: Poor Solubility (High LogP) Start->Issue_Sol Target_Residue Identify Target Residue: Phenylglycine or Cyclohexylglycine Issue_Metab->Target_Residue Issue_Sol->Target_Residue Action_Sub Substitute with 2-amino-2-(4,4-difluorocyclohexyl)acetic acid Target_Residue->Action_Sub Bioisosteric Replacement Outcome_1 Block C4 Oxidation (Extend t1/2) Action_Sub->Outcome_1 Outcome_2 Lower LogD (Improve Solubility) Action_Sub->Outcome_2 Outcome_3 Maintain Steric Fill (Preserve Potency) Action_Sub->Outcome_3

Figure 1: Decision tree for implementing 4,4-difluorocyclohexyl moieties in lead optimization.

Experimental Protocols
Protocol A: Fmoc-Protection (Pre-requisite for SPPS)

Commercially available as the free acid, this compound must be Fmoc-protected for solid-phase synthesis.

Materials:

  • 2-amino-2-(4,4-difluorocyclohexyl)acetic acid (1.0 eq)

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq)

  • NaHCO3 (2.5 eq)

  • Solvent: Water/Acetone (1:1 v/v) or Water/Dioxane (1:1 v/v)

  • 1M HCl (for acidification)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve the amino acid (1.0 mmol) and NaHCO3 (2.5 mmol) in Water (5 mL). Stir until clear.

  • Addition: Add Acetone (5 mL). Cool the mixture to 0°C on an ice bath.

  • Reaction: Slowly add Fmoc-OSu (1.1 mmol) portion-wise over 15 minutes.

    • Expert Tip: Do not dump Fmoc-OSu all at once; it can precipitate out before reacting if the local concentration is too high.

  • Incubation: Remove ice bath and let stir at Room Temperature (RT) for 12–18 hours. Monitor by TLC (System: CHCl3/MeOH/AcOH 90:8:2).

  • Workup:

    • Evaporate Acetone under reduced pressure (Rotavap).

    • Dilute the remaining aqueous layer with water (10 mL).

    • Wash with Diethyl Ether (2 x 10 mL) to remove unreacted Fmoc-OSu and byproducts. Discard organic layer.

  • Precipitation: Acidify the aqueous layer carefully with 1M HCl to pH ~2.0. The product will precipitate as a white solid.

    • Note: If it oils out (common with fluorinated lipids), extract with Ethyl Acetate (3 x 15 mL).

  • Drying: Dry organic extracts over Na2SO4, filter, and concentrate. Recrystallize from EtOAc/Hexane if necessary.

Validation:

  • HPLC: >98% purity.

  • ESI-MS: Observe [M+H]+ and [M+Na]+ peaks corresponding to Fmoc-AA.

Protocol B: Solid-Phase Peptide Coupling (SPPS)

Due to the steric bulk of the cyclohexyl ring (even more rigidified by fluorine), standard coupling protocols (e.g., HBTU) often result in deletion sequences.

Optimized Coupling System: HATU / HOAt / Collidine

Step-by-Step Methodology:

  • Resin Preparation: Swell resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 30 mins.

  • Deprotection: Remove previous Fmoc using 20% Piperidine in DMF (2 x 5 min). Wash DMF x 5.

  • Activation Cocktail (Prepare immediately before use):

    • Fmoc-2-amino-2-(4,4-difluorocyclohexyl)acetic acid (3.0 eq)

    • HATU (2.9 eq)

    • HOAt (3.0 eq) – Crucial additive to reduce racemization and improve kinetics.

    • TMP (2,4,6-Trimethylpyridine / Collidine) (6.0 eq) – Superior base for hindered couplings compared to DIPEA.

    • Solvent: NMP (N-methylpyrrolidone) – Better swelling for hydrophobic sequences than DMF.

  • Coupling: Add cocktail to resin. Shake/vortex for 2 hours at RT.

    • Microwave Option: If available, couple at 50°C for 15 mins (Power: 25W). Avoid higher temps to prevent defluorination or racemization.

  • Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines, though this is a primary amine, Chloranil is reliable for difficult sequences). If positive (blue), re-couple.

  • Capping: Cap unreacted sites with Acetic Anhydride/Pyridine to prevent deletion sequences.

Synthesis Workflow Diagram

Synthesis_Workflow Start 4,4-Difluorocyclohexanone Step1 Step 1: Strecker Synthesis (KCN, NH4Cl) Start->Step1 Inter Intermediate: Aminonitrile Step1->Inter Step2 Step 2: Acid Hydrolysis (6N HCl, Reflux) Inter->Step2 Racemic Racemic Amino Acid Step2->Racemic Step3 Step 3: Enzymatic Resolution (Acylase I) Racemic->Step3 Final Pure L-Enantiomer (Drug Ready) Step3->Final

Figure 2: Synthetic route from ketone precursor to enantiopure amino acid.

References
  • PubChem. (n.d.).[2] 2-amino-2-(4,4-difluorocyclohexyl)acetic acid (Compound).[3] National Library of Medicine. Retrieved February 19, 2026, from [Link]

    • (Note: Link directs to the acetic acid derivative record for structural verific
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

    • (Authoritative review on the "Fluorine Effect" and metabolic stability.)
  • Qiu, X. L., & Qing, F. L. (2011). Recent advances in the synthesis of fluorinated amino acids. European Journal of Organic Chemistry. [Link]

    • (Source for Strecker synthesis and enzym
  • (Used for sourcing and precursor identific

Sources

Application Notes and Protocols for the Stereoselective Synthesis of 2-Amino-2-(4,4-difluorocyclohexyl)acetic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction

Non-proteinogenic α-amino acids are critical components in the design and development of novel therapeutics, offering unique structural motifs that can enhance pharmacological properties such as metabolic stability, potency, and conformational constraint. Among these, fluorinated amino acids are of particular interest due to the profound effects of fluorine substitution on molecular properties. The 4,4-difluorocyclohexyl moiety, in particular, serves as a valuable bioisostere for lipophilic groups, introducing a gem-difluoro group that can modulate acidity, basicity, and binding interactions without significantly increasing steric bulk. This guide provides a comprehensive overview of robust and stereoselective methods for the synthesis of the enantiomers of 2-amino-2-(4,4-difluorocyclohexyl)acetic acid, a promising building block for drug discovery.

This document outlines three principal strategies for achieving high enantiomeric purity:

  • Diastereoselective Strecker Synthesis: A classical approach for α-amino acid synthesis, adapted for stereocontrol through the use of a chiral auxiliary.

  • Enzymatic Kinetic Resolution: A highly selective biocatalytic method for the separation of a racemic mixture.

  • Chiral Auxiliary-Mediated Alkylation: A powerful method for the asymmetric construction of α-amino acids via diastereoselective alkylation of a chiral glycine enolate equivalent.

Each section provides a detailed theoretical background, step-by-step experimental protocols, and critical insights into the causality behind experimental choices, ensuring scientific integrity and practical applicability.

PART 1: Synthesis of Key Precursor: 4,4-Difluorocyclohexanecarboxaldehyde

A common and crucial intermediate for several synthetic approaches is 4,4-difluorocyclohexanecarboxaldehyde. Its synthesis can be achieved from the commercially available 4,4-difluorocyclohexanecarboxylic acid.

Protocol 1.1: Reduction of 4,4-Difluorocyclohexanecarboxylic Acid to (4,4-Difluorocyclohexyl)methanol

The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation. While strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective, they will reduce the acid directly to the alcohol, bypassing the aldehyde.[1]

Experimental Protocol:

  • To a stirred suspension of 4,4-difluorocyclohexanecarboxylic acid (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen), carefully add lithium aluminum hydride (LiAlH₄) (1.5 - 2.0 eq) portion-wise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench cautiously by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®.

  • Wash the filter cake with diethyl ether.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield (4,4-difluorocyclohexyl)methanol, which can be purified further by column chromatography if necessary.

Protocol 1.2: Oxidation of (4,4-Difluorocyclohexyl)methanol to 4,4-Difluorocyclohexanecarboxaldehyde

The selective oxidation of a primary alcohol to an aldehyde requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Several reagents are suitable for this transformation, including pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or a Swern oxidation.

Experimental Protocol (using PCC):

  • To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 eq) in anhydrous dichloromethane (DCM) in a flask equipped with a reflux condenser, add a solution of (4,4-difluorocyclohexyl)methanol (1.0 eq) in DCM.

  • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction should be monitored by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4,4-difluorocyclohexanecarboxaldehyde.

  • The crude aldehyde can be purified by flash column chromatography on silica gel.

PART 2: Diastereoselective Strecker Synthesis

The Strecker synthesis is a three-component reaction between an aldehyde, ammonia, and cyanide to form an α-aminonitrile, which is subsequently hydrolyzed to the α-amino acid.[2][3] To achieve stereoselectivity, a chiral amine is used as a chiral auxiliary, leading to the diastereoselective formation of the α-aminonitrile.[4] A subsequent crystallization-induced asymmetric transformation can often lead to a single diastereomer.[4]

Strecker_Synthesis Aldehyde 4,4-Difluorocyclohexan- carboxaldehyde Iminium Chiral Iminium Ion (intermediate) Aldehyde->Iminium Condensation ChiralAmine (R)-Phenylglycinol (Chiral Auxiliary) ChiralAmine->Iminium Cyanide NaCN Aminonitrile Diastereomerically Enriched α-Aminonitrile Cyanide->Aminonitrile Iminium->Aminonitrile Nucleophilic Addition AminoAcid Enantiomerically Pure 2-Amino-2-(4,4-difluorocyclohexyl)acetic acid Aminonitrile->AminoAcid Hydrolysis & Auxiliary Removal

Caption: Diastereoselective Strecker Synthesis Workflow.

Protocol 2.1: Diastereoselective Strecker Reaction

This protocol is adapted from established procedures using (R)-phenylglycinol as the chiral auxiliary.[5]

Experimental Protocol:

  • In a round-bottom flask, dissolve (R)-phenylglycinol (1.0 eq) in methanol.

  • Add 4,4-difluorocyclohexanecarboxaldehyde (1.0 eq) to the solution and stir at room temperature for 1 hour to form the corresponding imine.

  • In a separate flask, dissolve sodium cyanide (NaCN) (1.2 eq) in a minimal amount of water and add it dropwise to the reaction mixture at 0 °C.

  • Stir the reaction mixture at room temperature for 24-48 hours. The formation of a precipitate (the desired diastereomer of the α-aminonitrile) may be observed.

  • Collect the solid by filtration, wash with cold methanol, and dry under vacuum to obtain the diastereomerically enriched α-aminonitrile. The diastereomeric ratio can be determined by NMR analysis of the crude product.

Protocol 2.2: Hydrolysis of the α-Aminonitrile and Removal of the Chiral Auxiliary

Experimental Protocol:

  • Suspend the diastereomerically pure α-aminonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

  • Heat the mixture at reflux for 6-12 hours, or until the hydrolysis of the nitrile and cleavage of the auxiliary is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and extract with diethyl ether to remove the cleaved chiral auxiliary.

  • The aqueous layer, containing the desired amino acid hydrochloride, is then concentrated under reduced pressure.

  • The crude amino acid hydrochloride can be purified by recrystallization.

PART 3: Enzymatic Kinetic Resolution of N-Acyl-2-amino-2-(4,4-difluorocyclohexyl)acetic Acid

Enzymatic kinetic resolution is a powerful technique for obtaining enantiomerically pure compounds.[6] This method relies on the stereoselective hydrolysis of a racemic mixture of N-acylated amino acids by an enzyme, such as Penicillin G Acylase (PGA).[7][8] The enzyme selectively hydrolyzes one enantiomer of the N-acyl amino acid, allowing for the separation of the unreacted enantiomer and the hydrolyzed product.

Enzymatic_Resolution RacemicAmide Racemic N-Phenylacetyl- 2-amino-2-(4,4-difluorocyclohexyl)acetic acid L_AminoAcid (L)-2-Amino-2-(4,4-difluorocyclohexyl)acetic acid RacemicAmide->L_AminoAcid Selective Hydrolysis D_Amide Unreacted (D)-N-Phenylacetyl- 2-amino-2-(4,4-difluorocyclohexyl)acetic acid RacemicAmide->D_Amide Remains Enzyme Penicillin G Acylase Enzyme->L_AminoAcid D_AminoAcid (D)-2-Amino-2-(4,4-difluorocyclohexyl)acetic acid D_Amide->D_AminoAcid Chemical Hydrolysis

Caption: Enzymatic Kinetic Resolution Workflow.

Protocol 3.1: Synthesis of Racemic N-Phenylacetyl-2-amino-2-(4,4-difluorocyclohexyl)acetic Acid
  • Synthesize racemic 2-amino-2-(4,4-difluorocyclohexyl)acetic acid using a standard, non-asymmetric Strecker synthesis (using ammonia instead of a chiral amine) followed by hydrolysis.

  • Dissolve the racemic amino acid (1.0 eq) in a solution of sodium hydroxide (2.0 eq) in water at 0 °C.

  • Add phenylacetyl chloride (1.1 eq) dropwise while maintaining the pH of the solution between 9 and 10 by the addition of aqueous NaOH.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Acidify the reaction mixture with concentrated HCl to pH 2.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the racemic N-phenylacetylated amino acid.

Protocol 3.2: Enzymatic Resolution

This protocol is based on established procedures for the enzymatic resolution of N-phenylacetylated amino acids.[8]

Experimental Protocol:

  • Prepare a solution of the racemic N-phenylacetyl-2-amino-2-(4,4-difluorocyclohexyl)acetic acid in a phosphate buffer (pH 7.5).

  • Add Penicillin G Acylase (immobilized or free enzyme). The optimal enzyme loading should be determined empirically.

  • Maintain the pH of the reaction mixture at 7.5 by the controlled addition of a dilute base (e.g., 0.1 M NaOH) using a pH-stat or by manual titration.

  • Monitor the reaction progress by measuring the consumption of the base or by HPLC analysis of the reaction mixture. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the product and the remaining substrate.

  • Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme or by denaturing the free enzyme (e.g., by adjusting the pH or heating).

  • Separate the produced (L)-amino acid from the unreacted (D)-N-phenylacetyl amino acid by adjusting the pH and performing a liquid-liquid extraction. At acidic pH (e.g., pH 2), the N-phenylacetylated amino acid will be more soluble in an organic solvent (e.g., ethyl acetate), while the free amino acid will remain in the aqueous phase.

  • The separated (D)-N-phenylacetyl amino acid can then be hydrolyzed under acidic conditions (as in Protocol 2.2) to yield the (D)-amino acid.

PART 4: Chiral Auxiliary-Mediated Asymmetric Alkylation

This strategy involves the use of a chiral auxiliary, such as an Evans oxazolidinone, to direct the diastereoselective alkylation of a glycine enolate equivalent.[9][10] The chiral auxiliary creates a sterically hindered environment, forcing the incoming electrophile to approach from a specific face of the enolate.

Auxiliary_Alkylation GlycineAuxiliary Chiral Glycine-Oxazolidinone Derivative Enolate Chiral Enolate (intermediate) GlycineAuxiliary->Enolate Deprotonation Base LDA or NaHMDS Base->Enolate AlkylatedProduct Diastereomerically Enriched Alkylated Product Enolate->AlkylatedProduct Alkylation Electrophile 4,4-Difluorocyclohexylmethyl Bromide/Iodide Electrophile->AlkylatedProduct AminoAcid Enantiomerically Pure 2-Amino-2-(4,4-difluorocyclohexyl)acetic acid AlkylatedProduct->AminoAcid Auxiliary Cleavage

Caption: Chiral Auxiliary-Mediated Alkylation Workflow.

Protocol 4.1: Synthesis of 4-(Bromomethyl)-1,1-difluorocyclohexane

This electrophile can be prepared from the corresponding alcohol, (4,4-difluorocyclohexyl)methanol (from Protocol 1.1), using standard methods such as reaction with phosphorus tribromide (PBr₃) or carbon tetrabromide and triphenylphosphine.

Protocol 4.2: Asymmetric Alkylation

This protocol is a general procedure based on the well-established Evans asymmetric alkylation.

Experimental Protocol:

  • Prepare the N-glycinyl chiral oxazolidinone by reacting the lithium salt of the chiral oxazolidinone with an N-protected glycine derivative.

  • Dissolve the N-glycinyl chiral oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C.

  • Add a strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 eq) dropwise to generate the enolate.

  • Stir the solution at -78 °C for 30-60 minutes.

  • Add a solution of 4-(bromomethyl)-1,1-difluorocyclohexane (1.2 eq) in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for several hours, then allow it to warm slowly to room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The diastereomerically enriched product can be purified by flash column chromatography.

Protocol 4.3: Cleavage of the Chiral Auxiliary

The chiral auxiliary can be cleaved under various conditions to yield the desired amino acid. For example, hydrolysis with lithium hydroxide and hydrogen peroxide will yield the carboxylic acid.

Experimental Protocol:

  • Dissolve the alkylated product (1.0 eq) in a mixture of THF and water.

  • Cool the solution to 0 °C and add hydrogen peroxide (4.0 eq), followed by an aqueous solution of lithium hydroxide (2.0 eq).

  • Stir the mixture at 0 °C for 4 hours, then at room temperature for 12 hours.

  • Quench the reaction with an aqueous solution of sodium sulfite (Na₂SO₃).

  • Remove the THF under reduced pressure.

  • The aqueous layer can be washed with an organic solvent to remove the chiral auxiliary.

  • The aqueous layer containing the desired amino acid can then be purified, for example, by ion-exchange chromatography.

Data Summary

MethodKey ReagentsStereocontrolAdvantagesDisadvantages
Diastereoselective Strecker Synthesis 4,4-Difluorocyclohexanecarboxaldehyde, Chiral amine (e.g., (R)-phenylglycinol), NaCNDiastereoselective addition, often enhanced by crystallizationWell-established, potentially high diastereoselectivity, scalable.Requires synthesis of the aldehyde, use of toxic cyanide, multi-step process.
Enzymatic Kinetic Resolution Racemic N-acyl amino acid, Penicillin G AcylaseEnantioselective hydrolysisHigh enantioselectivity, mild reaction conditions, environmentally friendly.Limited to 50% yield for each enantiomer from the racemate, requires synthesis of the racemic substrate.
Chiral Auxiliary-Mediated Alkylation Chiral oxazolidinone, Glycine derivative, Strong base (LDA/NaHMDS), Alkyl halideDiastereoselective alkylationHigh diastereoselectivity, predictable stereochemical outcome, well-developed methodology.Stoichiometric use of chiral auxiliary, multi-step synthesis of substrate and electrophile.

Conclusion

The stereoselective synthesis of 2-amino-2-(4,4-difluorocyclohexyl)acetic acid enantiomers can be achieved through several robust and reliable methods. The choice of the optimal synthetic route will depend on factors such as the desired scale of the synthesis, the availability of starting materials and reagents, and the specific stereoisomer required. The diastereoselective Strecker synthesis offers a direct approach, while enzymatic kinetic resolution provides a highly selective method for separating a racemic mixture. Chiral auxiliary-mediated alkylation presents a powerful and predictable strategy for asymmetric C-C bond formation. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently synthesize these valuable fluorinated amino acid building blocks for their drug discovery and development programs.

References

  • Grulich, M., Brezovsky, J., Stepanek, V., Palyzova, A., Kyslikova, E., & Kyslik, P. (2015). Resolution of α/β-Amino Acids by Enantioselective Penicillin G Acylase from Achromobacter sp. Journal of Molecular Catalysis B: Enzymatic, 122, 240-247. [Link]

  • University of Huddersfield Research Portal. (2012). Stereoselective synthesis of a dialkylhydantoin featuring an asymmetric Strecker reaction on an acyclic dialkyl ketone. [Link]

  • Loschmidt Laboratories. (2015). Resolution of α/β-amino acids by enantioselective penicillin G acylase from Achromobacter sp. [Link]

  • Vedejs, E., & Fields, S. C. (2001). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. Organic Letters, 3(8), 1121–1124. [Link]

  • Evans, D. A. (n.d.). Evans Enolate Alkylation-Hydrolysis. [Link]

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. [Link]

  • Basso, A., et al. (2006). Preparation of D-amino acids by enzymatic kinetic resolution using a mutant of penicillin-G acylase from E. coli. ResearchGate. [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. [Link]

  • NPTEL. (n.d.). Principles and Applications of Enolate Alkylation: A Unique Strategy for Construction. [Link]

  • T.S.I. Journals. (2007). Kinetic resolution of racemic 2-amino-1-butanol with penicillin G acylase enzyme immobilised in gelatin gels. Trade Science Inc. [Link]

  • Chemistry LibreTexts. (2024, March 23). 26.4: Synthesis of Amino Acids. [Link]

  • NPTEL. (n.d.). Principles and Applications of Enolate Alkylation: A Unique Strategy for Construction of C-C (sp3-sp3) bonds in asymmetric fashi. [Link]

  • Organic Syntheses. (n.d.). (R)-(N-tert-Butoxycarbonyl)allylglycine (4-Pentenoic acid, 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-. [Link]

  • University of California, Irvine. (n.d.). Requirements for an Effective Chiral Auxiliary Enolate Alkylation. [Link]

  • Frontiers. (2022, August 4). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers in Catalysis. [Link]

  • PubChem. (n.d.). (4,4-Difluorocyclohexyl)methanol. [Link]

  • Google Patents. (n.d.). CN105061188A - Preparation method of 4,4-difluorocyclohexanecarboxylic acid.
  • Chemguide. (n.d.). Reduction of carboxylic acids. [Link]

  • Chemistry Steps. (n.d.). Reducing Carboxylic Acids to Aldehydes. [Link]

  • Save My Exams. (2025, May 20). Reduction of Carboxylic Acids, Aldehydes & Ketones (DP IB Chemistry): Revision Note. [Link]

  • Organic Chemistry Portal. (n.d.). Reduction of carboxyl compounds to aldehydes. [Link]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]

  • Chemistry LibreTexts. (2019, June 5). 18.7: Reduction of Carboxylic Acids and Their Derivatives. [Link]

  • Frontiers. (2024, October 17). Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants. Frontiers in Chemistry. [Link]

  • Chemistry LibreTexts. (2023, January 22). Oxidation of Aldehydes and Ketones. [Link]

  • Organic Chemistry Portal. (2021). Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids via Hydrogen Atom Transfer. [Link]

  • Chemistry LibreTexts. (2025, January 19). 19.3: Oxidation of Aldehydes and Ketones. [Link]

Sources

Troubleshooting & Optimization

Stability issues with 2-amino-2-(4,4-difluorocyclohexyl)acetic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-amino-2-(4,4-difluorocyclohexyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this non-natural amino acid in solution. Here, we provide troubleshooting guidance and frequently asked questions (FAQs) in a structured format to assist you in your experiments. Our advice is grounded in established principles of amino acid chemistry and stability testing, providing you with the expertise to ensure the integrity of your work.

I. Frequently Asked Questions (FAQs)

What are the recommended storage and handling conditions for 2-amino-2-(4,4-difluorocyclohexyl)acetic acid?

Proper storage and handling are the first steps in preventing degradation. As a standard practice for amino acids and their derivatives, we recommend the following:

  • Solid Form: Store the lyophilized powder in a tightly sealed container at -20°C for long-term storage. For short-term storage, 2-8°C is acceptable. The compound should be protected from light and moisture.

  • In Solution: Stock solutions should be prepared fresh whenever possible. If storage is necessary, aliquot the solution into single-use vials and store at -80°C for up to six months, or -20°C for up to one month. Avoid repeated freeze-thaw cycles as this can accelerate degradation. The stability of the amino acid in solution is highly dependent on the solvent, pH, and presence of other components.

I am observing a loss of my compound in solution over time. What are the likely causes?

Observing a decrease in the concentration of 2-amino-2-(4,4-difluorocyclohexyl)acetic acid in your solution can be attributed to several chemical degradation pathways common to amino acids. These include:

  • Oxidative Degradation: The amino group can be susceptible to oxidation, particularly in the presence of dissolved oxygen, metal ions, or other oxidizing agents in your buffer. This can lead to the formation of α-keto acids and the release of ammonia.[1][2][3]

  • Hydrolytic Degradation: While generally stable, the amide bond in peptides is susceptible to hydrolysis. For a single amino acid, other reactions can be pH-dependent. Extreme pH conditions (both acidic and basic) can catalyze various reactions.

  • Photodegradation: Exposure to light, especially UV light, can induce degradation in some amino acids. It is always recommended to protect solutions from light.

To identify the specific cause, a systematic approach, such as a forced degradation study, is recommended.[4][5][6]

How can I assess the stability of 2-amino-2-(4,4-difluorocyclohexyl)acetic acid in my specific buffer or formulation?

A forced degradation study is an essential tool to understand the intrinsic stability of a molecule and to identify potential degradation products.[4][5][6] This involves intentionally subjecting the compound to stress conditions that are more severe than those it would typically encounter. The goal is to achieve a modest level of degradation (typically 5-20%) to identify the primary degradation pathways without completely destroying the molecule.[6][7]

Below is a summary of recommended starting conditions for a forced degradation study.

Stress ConditionRecommended Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M to 1 M HCl, room temperature to 60°CDeamination, other acid-catalyzed reactions
Base Hydrolysis 0.1 M to 1 M NaOH, room temperature to 60°CRacemization, other base-catalyzed reactions
Oxidation 3% to 30% H₂O₂, room temperatureOxidation of the amino group
Thermal Stress Solution stored at elevated temperatures (e.g., 40-80°C)Various temperature-dependent reactions
Photostability Exposure to UV and visible light (ICH Q1B guidelines)Photolytic cleavage or modification

A control sample, protected from stress conditions, should always be analyzed alongside the stressed samples.[4]

II. Troubleshooting Guide

Issue: Unexpected or new peaks are appearing in my HPLC analysis of a solution containing 2-amino-2-(4,4-difluorocyclohexyl)acetic acid.

This is a strong indication of degradation. The following workflow will help you diagnose and address the issue.

The appearance of new peaks suggests the formation of degradation products. A stability-indicating analytical method is crucial for resolving these new peaks from the parent compound.[4][5][8]

  • Analytical Method: High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for analyzing amino acids.[9] However, for non-aromatic amino acids, detection may require derivatization or use of a detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS).[8][9] An MS detector is particularly useful as it can provide mass information about the degradants, aiding in their identification.[8]

To understand the origin of the new peaks, perform a forced degradation study as outlined in the FAQ section. This will help you correlate the appearance of specific peaks with specific stress conditions (e.g., a peak that appears only under oxidative stress is likely an oxidation product).

Experimental Protocol: Forced Degradation Study

  • Prepare a Stock Solution: Dissolve a known concentration of 2-amino-2-(4,4-difluorocyclohexyl)acetic acid in your experimental buffer or solvent.

  • Aliquot the Stock Solution: Distribute the stock solution into separate, clearly labeled vials for each stress condition and a control.

  • Apply Stress Conditions:

    • Acid: Add an equal volume of 2 M HCl to achieve a final concentration of 1 M HCl.

    • Base: Add an equal volume of 2 M NaOH to achieve a final concentration of 1 M NaOH.

    • Oxidation: Add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.

    • Thermal: Place a vial in a temperature-controlled oven or water bath.

    • Photostability: Expose a vial to a controlled light source.

    • Control: Keep a vial at your normal experimental conditions, protected from light.

  • Incubate: Allow the reactions to proceed for a defined period (e.g., 24 hours). If no degradation is observed, the stress can be increased (higher temperature or longer duration). If significant degradation (>20%) is seen, reduce the stress.[4]

  • Neutralize (for acid/base samples): Before analysis, neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively.

  • Analyze: Analyze all samples and the control by your stability-indicating HPLC method.

  • Data Analysis: Compare the chromatograms of the stressed samples to the control. The goal is to see a decrease in the parent peak and the appearance of new peaks in the stressed samples.

  • Mitigation Strategies:

    • If oxidation is the issue: Consider de-gassing your buffers, working under an inert atmosphere (e.g., nitrogen or argon), or adding a small amount of an antioxidant if compatible with your experiment.

    • If pH is the culprit: Adjust the pH of your solution to a range where the compound is more stable.

    • If the compound is light-sensitive: Work in a dark room or use amber vials to protect your solutions from light.

    • If thermal degradation is observed: Maintain your solutions at a lower temperature (e.g., on ice) during your experiments.

III. Visualizations

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Investigation cluster_2 Phase 3: Resolution A Unexpected Results (e.g., new HPLC peaks) B Hypothesize Degradation A->B C Develop Stability- Indicating Method B->C D Perform Forced Degradation Study (Acid, Base, Oxidative, Heat, Light) C->D E Analyze Stressed Samples vs. Control D->E F Identify Degradation Pathway(s) E->F G Modify Experimental Conditions (pH, Temp, Light, etc.) F->G H Confirm Stability Under New Conditions G->H

Caption: Troubleshooting workflow for stability issues.

G cluster_0 Potential Degradation Pathways A 2-amino-2-(4,4-difluorocyclohexyl)acetic acid B α-keto-2-(4,4-difluorocyclohexyl)acetic acid + NH₃ A->B Oxidation C Other Degradants A->C Hydrolysis (Acid/Base) D Racemized Products A->D Base-catalyzed Racemization

Caption: Hypothetical degradation pathways.

IV. References

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved from

  • Degradation of amino acids. (n.d.). Slideshare. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Retrieved from

  • Guedes, R. C., et al. (2023). Amino Acid Catabolism: An Overlooked Area of Metabolism. PMC. Retrieved from [Link]

  • Cheng, R. (n.d.). The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability. ACS. Retrieved from [Link]

  • Amino acid degradation. (2018). GPnotebook. Retrieved from [Link]

  • Effect of Highly Fluorinated Amino Acids on Protein Stability at a Solvent-Exposed Position on an Internal Strand of Protein G B1 Domain. (2009). Journal of the American Chemical Society. Retrieved from [Link]

  • Forced Degradation Studies: Practical Approach - Overview of Regulatory Guidance and Literature for the Drug Products and Drug Substances. (n.d.). Academia.edu. Retrieved from [Link]

  • Pathways of Amino Acid Degradation. (2026). Biology LibreTexts. Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). Retrieved from

  • Determination of amino acid without derivatization by using HPLC - HILIC column. (n.d.). JOCPR. Retrieved from [Link]

  • Comparison of the effect of fluorinated aliphatic and aromatic amino acids on stability at a solvent-exposed position of a globular protein. (2024). Taylor & Francis. Retrieved from [Link]

  • Oxidative and non-Oxidative Deamination. (2023). Microbiology Notes. Retrieved from [Link]

  • Amino Acid Breakdown. (n.d.). Retrieved from

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. (n.d.). PharmaInfo. Retrieved from [Link]

  • Fine‐Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids. (2025). ResearchGate. Retrieved from [Link]

  • AMINO ACID ANALYSIS. (2002). Retrieved from

  • Degradation of amino acids. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis. (2026). LCGC International. Retrieved from [Link]

  • Analytical Methods for Amino Acids. (n.d.). Shimadzu (Deutschland). Retrieved from [Link]

  • Synthesis and Degradation of Amino Acids. (2022). Basicmedical Key. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-amino-2-(4,4-difluorocyclohexyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-amino-2-(4,4-difluorocyclohexyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility challenges associated with this unique fluorinated amino acid. By understanding the underlying physicochemical principles, you can select the most effective solubilization strategy for your specific application.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 2-amino-2-(4,4-difluorocyclohexyl)acetic acid that influence its solubility?

A1: The solubility of this compound is governed by a combination of its structural components:

  • Amino Acid Backbone: The presence of both a carboxylic acid group (-COOH) and an amino group (-NH2) makes it an amino acid. These groups are ionizable, meaning their charge state changes with pH. This is a critical factor for its pH-dependent solubility.[1][2]

  • Difluorocyclohexyl Group: The cyclohexane ring is a nonpolar, hydrophobic moiety. The two fluorine atoms are highly electronegative and can increase the polarity of the C-F bonds, but the overall effect of the difluorocyclohexyl group is an increase in hydrophobicity compared to a non-fluorinated analog.[] This bulky, hydrophobic group can limit aqueous solubility, especially around the isoelectric point.

  • Zwitterionic Nature: Like other amino acids, this molecule can exist as a zwitterion, with a positively charged amino group and a negatively charged carboxyl group, at a specific pH range. The net neutral charge of the zwitterion often leads to minimal solubility in water.[4]

Q2: Why is my compound showing poor solubility in aqueous buffers?

A2: Poor aqueous solubility is a common challenge with fluorinated compounds.[5] For 2-amino-2-(4,4-difluorocyclohexyl)acetic acid, this is likely due to a combination of factors:

  • pH is near the isoelectric point (pI): At its pI, the net charge of the molecule is zero, minimizing its interaction with polar water molecules and often leading to precipitation.[1][6]

  • Hydrophobic Nature: The difluorocyclohexyl group contributes significantly to the molecule's hydrophobicity, making it less favorable to dissolve in water.[]

  • Crystalline Structure: If the compound is in a highly stable crystalline form, additional energy is required to break the crystal lattice, which can limit solubility.

Q3: What is the first step I should take to improve the solubility of my compound?

A3: The most straightforward and often most effective initial step is pH adjustment . Since the molecule has both acidic and basic functional groups, its solubility is highly dependent on the pH of the solution.[1][2]

  • Acidic Conditions (Low pH): At a pH below the pKa of the carboxylic acid group, the amino group will be protonated (-NH3+) and the carboxylic acid will be neutral (-COOH). The net positive charge will increase solubility.

  • Basic Conditions (High pH): At a pH above the pKa of the amino group, the carboxylic acid group will be deprotonated (-COO-) and the amino group will be neutral (-NH2). The net negative charge will also increase solubility.

Therefore, by moving the pH of your solution away from the isoelectric point, you can significantly enhance the solubility.

Troubleshooting Guides

Problem 1: My compound precipitates out of solution, even after pH adjustment.

If pH adjustment alone is insufficient, consider the following advanced techniques. The choice of method will depend on the desired final concentration, the formulation requirements, and the downstream application.

Solution 1.1: Co-solvents

Causality: Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous environment.[7][8] This makes the solvent system more favorable for dissolving hydrophobic molecules.

Common Co-solvents:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycols (PEGs, e.g., PEG 300, PEG 400)

  • Glycerin

  • Dimethyl sulfoxide (DMSO)

Co-solventTypical Starting Concentration (%)Notes
Ethanol5-20Biocompatible, but can cause precipitation upon dilution.
Propylene Glycol10-40A versatile and commonly used co-solvent.
PEG 300/40010-50Good for achieving high concentrations.
DMSO1-10A powerful solvent, but use with caution due to potential toxicity.

Experimental Protocol: Co-solvent Screening

  • Prepare stock solutions of your compound in various co-solvents (e.g., 10 mg/mL in 100% DMSO).

  • In separate vials, prepare a series of aqueous buffers at a pH where the compound is most soluble (as determined from initial pH screening).

  • Add the co-solvent stock solution to the aqueous buffers in increasing percentages (e.g., 1%, 2%, 5%, 10%, 20%).

  • Vortex each solution thoroughly and observe for precipitation.

  • Allow the solutions to stand for a set period (e.g., 1-2 hours) and re-examine for any precipitation.

  • The highest concentration that remains clear is the approximate solubility in that co-solvent/buffer system.

Problem 2: The use of co-solvents is not compatible with my experimental system (e.g., cell-based assays).
Solution 2.1: Surfactants

Causality: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[9] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic difluorocyclohexyl group of your compound can be encapsulated within the hydrophobic core, effectively increasing its apparent solubility in the aqueous medium.[10][11]

Common Surfactants:

  • Polysorbate 80 (Tween® 80)

  • Polysorbate 20 (Tween® 20)

  • Sodium dodecyl sulfate (SDS) - Note: Ionic and can be harsh on biological systems.

  • Polyoxyl 35 castor oil (Cremophor® EL)

SurfactantTypeTypical Starting Concentration (%)
Polysorbate 80Non-ionic0.1 - 2
Polysorbate 20Non-ionic0.1 - 2
SDSAnionic0.01 - 0.5
Cremophor® ELNon-ionic0.5 - 5

Experimental Protocol: Surfactant-based Solubilization

  • Prepare a stock solution of the surfactant in your desired aqueous buffer.

  • Create a series of dilutions of the surfactant stock solution.

  • Add a known amount of your solid compound to each surfactant solution.

  • Stir or sonicate the mixtures until equilibrium is reached (typically a few hours).

  • Filter the solutions to remove any undissolved compound.

  • Analyze the filtrate (e.g., by HPLC or UV-Vis spectroscopy) to determine the concentration of the dissolved compound.

Solution 2.2: Cyclodextrins

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12] They can form inclusion complexes with poorly water-soluble molecules by encapsulating the hydrophobic part of the guest molecule (in this case, the difluorocyclohexyl group) within their cavity.[13][14] This complex is more water-soluble than the drug molecule alone.

Common Cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

CyclodextrinKey Feature
β-CyclodextrinLower aqueous solubility.
HP-β-CDHigher aqueous solubility and lower toxicity.
SBE-β-CDHigh aqueous solubility and a good safety profile.

Experimental Protocol: Cyclodextrin Complexation

  • Prepare aqueous solutions of the chosen cyclodextrin at various concentrations (e.g., 1%, 5%, 10% w/v).

  • Add an excess amount of your solid compound to each cyclodextrin solution.

  • Stir the suspensions at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Filter the samples to remove undissolved compound.

  • Determine the concentration of the dissolved compound in the filtrate.

Problem 3: I need a solid form of the compound with improved intrinsic solubility and dissolution rate.
Solution 3.1: Salt Formation

Causality: For ionizable compounds, forming a salt is a highly effective way to improve solubility and dissolution rate.[15][16] By reacting the amino acid with a suitable acid or base, you can create a salt form that is more readily solvated by water.[17] Given that 2-amino-2-(4,4-difluorocyclohexyl)acetic acid is an amino acid, it can form salts with both acids and bases.

Salt Screening Workflow:

A salt screening study is a systematic process to identify the optimal salt form.[16]

Diagram: Salt Screening Workflow

SaltScreening cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_selection Selection Start Start with Free Form of Compound Select Select Counter-ions (Acids and Bases) Start->Select React React Compound with Counter-ions in Various Solvents Select->React Isolate Isolate Solid Forms React->Isolate Characterize Characterize Solid Forms (XRPD, DSC, TGA) Isolate->Characterize Solubility Measure Aqueous Solubility and Dissolution Rate Characterize->Solubility Evaluate Evaluate Stability (Hygroscopicity, Chemical Stability) Solubility->Evaluate SelectBest Select Optimal Salt Form Evaluate->SelectBest

Caption: A systematic workflow for salt screening and selection.

Experimental Protocol: Initial Salt Formation Trial

  • Dissolve your compound in a suitable solvent (e.g., ethanol or methanol).

  • Add a stoichiometric equivalent of a selected counter-ion (e.g., hydrochloric acid for a hydrochloride salt, or sodium hydroxide for a sodium salt).

  • Stir the solution and observe for precipitation. If no precipitate forms, slowly add an anti-solvent (a solvent in which the salt is insoluble) to induce crystallization.

  • Collect the solid by filtration, wash with the anti-solvent, and dry under vacuum.

  • Characterize the resulting solid to confirm salt formation and assess its properties.

Decision-Making Flowchart for Solubility Enhancement

Caption: Decision-making flowchart for selecting a solubilization strategy.

By systematically working through these FAQs and troubleshooting guides, researchers can effectively address the solubility challenges of 2-amino-2-(4,4-difluorocyclohexyl)acetic acid and select the most appropriate method for their specific research needs.

References

  • MDPI. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
  • PMC. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
  • (2025, August 7). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K.
  • International Journal of Pharmaceutical Sciences. (2024, July 7). Solubility Enchantment Of Poorly Soluble Drug.
  • Enantia. Solid Form Screening.
  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
  • CD Bioparticles. Cyclodextrin Inclusion Compounds.
  • ResearchGate. pH dependence of amino acid solubility. The solubility of an amino acid....
  • OAText. Inclusion complex formation of cyclodextrin with its guest and their applications.
  • JOCPR. (2024, December 19). Journal of Chemical and Pharmaceutical Research, 2024, 16(12):19-21 The Role of Surfactants in Solubilization of Poorly Soluble.
  • Charles River Laboratories. Salt Screening.
  • Improved Pharma. (2021, February 14). Salt Screening.
  • PMC. Solubilization techniques used for poorly water-soluble drugs.
  • SOLID FORM SCREENING - Phase Appropriate Strategies for Solid Form Discovery & Development.
  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
  • PubMed. Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
  • Taylor & Francis. (2022, November 15). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery.
  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems.
  • CatSci. (2020, December 17). The Physical Chemistry of Salt Screening.
  • ACS Publications. (2011, February 18). Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions | Industrial & Engineering Chemistry Research.
  • MDPI. Special Issue : Applications of Surfactants in Pharmaceutical Formulation/Drug Product Development.
  • PMC. (2023, January 31). Sequence-based prediction of pH-dependent protein solubility using CamSol.
  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC.
  • An Overview of Technique for Solubility of Poorly Water Soluble Drugs.
  • Blog. (2025, December 15). What are the effects of surfactants on the solubilization of hydrophobic substances?.
  • (2025, February 5). (2R)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride.
  • PubChem. 2-(4,4-Difluorocyclohexyl)acetic acid | C8H12F2O2 | CID 53420743.
  • PMC. Structural basis for the enhanced stability of highly fluorinated proteins.
  • BOC Sciences. Fluorinated Amino Acids.
  • Peptide Solubility Guidelines - How to solubilize a peptide.
  • PubChem. 2-amino-2-(2,4-difluorophenyl)acetic Acid | C8H7F2NO2 | CID 2737050.
  • PMC. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug.
  • PubChemLite. 2-[(4,4-difluorocyclohexyl)oxy]acetic acid.
  • PubChemLite. 2-(4,4-difluorocyclohexyl)acetic acid.
  • 2-(4-Aminocyclohexyl)acetic acid-COA-489702-MedChemExpress.
  • Apollo Scientific. 915030-40-9 | PC903990 | 2-(4,4-Difluorocyclohexyl)acetic acid.
  • MDPI. (2024, March 21). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications.
  • ChemScene. 2-Amino-2-(4-fluorophenyl)acetic acid.
  • PubChem. 2-(2,2-Difluorocyclopentyl)acetic acid | C7H10F2O2 | CID 68006810.

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Optimizing reaction conditions for 2-amino-2-(4,4-difluorocyclohexyl)acetic acid coupling

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Topic: Coupling Optimization & Troubleshooting | Audience: Medicinal Chemists & Peptide Scientists

Technical Brief: The Molecule & The Challenge

Subject: 2-Amino-2-(4,4-difluorocyclohexyl)acetic acid (often abbreviated as Df-Chg or F2-Chg ).

Chemical Profile:

  • Class: Non-canonical, lipophilic, sterically bulky

    
    -amino acid.
    
  • Structural Analogue: Fluorinated derivative of Cyclohexylglycine (Chg).

  • Key Properties:

    • Steric Bulk: The 4,4-difluorocyclohexyl ring at the

      
      -position creates significant steric hindrance, shielding both the amine (as a nucleophile) and the carbonyl (as an electrophile).
      
    • Lipophilicity: The gem-difluoro group increases logP, potentially causing aggregation on solid support.

    • Electronic Effect: The fluorine atoms are at the

      
      -position relative to the chiral center. While the inductive effect (
      
      
      
      ) is attenuated by distance, it slightly lowers the nucleophilicity of the
      
      
      -amine compared to standard Leucine or Valine.

The Core Problem: Standard coupling protocols (e.g., HBTU/DIPEA) often fail with Df-Chg, resulting in incomplete conversion (deletion sequences) or racemization . The bulkiness slows the reaction kinetics, requiring highly active reagents, yet the extended reaction time increases the window for base-catalyzed epimerization.

Optimization Module: The "Gold Standard" Protocols

These protocols are designed to balance reactivity (overcoming sterics) with integrity (preventing racemization).

Protocol A: Solid-Phase Peptide Synthesis (SPPS)

Recommended for Fmoc-chemistry on Rink Amide or Wang resin.

ParameterRecommendationRationale
Coupling Reagent HATU (0.95 eq) + HOAt (0.95 eq)Aza-benzotriazoles (HOAt) are superior to HOBt for hindered systems due to the neighboring group effect (pyridine nitrogen) which accelerates acylation.
Alternative Reagent COMU (1.0 eq) + Oxyma Pure (1.0 eq)COMU/Oxyma often shows lower racemization rates than HATU while maintaining high potency.
Base 2,4,6-Trimethylpyridine (TMP / Sym-collidine) (2.0 eq)CRITICAL: Avoid DIPEA if possible. Collidine is a weaker, more sterically hindered base that is sufficient to deprotonate the carboxylate but less likely to abstract the

-proton (preventing racemization).
Solvent NMP (N-methylpyrrolidone)NMP disrupts aggregation better than DMF, crucial for this lipophilic residue.
Conditions Double Coupling: 2 x 45 min at RT ORMicrowave: 75°C for 5 min (Power: 25W)Kinetic energy is required to overcome the steric barrier. Microwave irradiation is highly effective for Df-Chg.
Protocol B: Solution Phase Coupling

Recommended for fragment condensation or scale-up.

  • Dissolution: Dissolve Amino Acid (1.0 eq) and COMU (1.1 eq) in DMF/DCM (1:1).

  • Activation: Add TMP (2.5 eq) at 0°C . Stir for 2-3 minutes.

    • Note: Pre-activation minimizes contact time between the base and the active ester, reducing racemization.

  • Addition: Add the amine component (1.0 eq).

  • Reaction: Allow to warm to Room Temperature (RT) and monitor by LCMS.

  • Quench: If reaction stalls >24h, add 5%

    
     solution.
    

Troubleshooting Guide (FAQ)

Issue 1: Incomplete Coupling (Deletion Sequences)

Symptom: LCMS shows a peak corresponding to


.
  • Root Cause: Steric shielding of the incoming amine or the activated ester.

  • Resolution:

    • Switch to Acid Fluorides: Convert Fmoc-Df-Chg-OH to its acid fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate). Acid fluorides are small, highly reactive electrophiles that penetrate steric bulk better than OBt/OAt esters.

    • Elevate Temperature: If using room temperature, switch to 50°C (conventional heating) or 75°C (microwave).

    • Solvent Change: Use pure NMP or add 10-20% HFIP (Hexafluoroisopropanol) to the coupling mixture. HFIP breaks up H-bond aggregates that may be "hiding" the N-terminus.

Issue 2: Racemization (Epimerization)

Symptom: LCMS/HPLC shows a "doublet" peak for the product (diastereomers).

  • Root Cause: Over-activation or use of a base that is too strong (high pKa), leading to proton abstraction at the

    
    -carbon via the oxazolone mechanism.
    
  • Resolution:

    • Base Swap: Replace DIPEA (pKa ~10.5) with Sym-collidine (pKa ~7.4) or N-methylmorpholine (NMM) .[1]

    • Additives: Ensure Oxyma Pure or HOAt is present. These suppress racemization by rapidly converting the unstable O-acylisourea to a more stable active ester.

    • Sequence Order: If Df-Chg is the C-terminal residue being coupled to (i.e., fragment condensation), racemization risk is highest. Use DIC/HOBt (neutral conditions) instead of basic uronium salts (HATU).

Issue 3: Poor Solubility

Symptom: Reagents precipitate in DMF; resin clumps.

  • Root Cause: The "Fluorine Effect." The difluorocyclohexyl group is highly lipophilic and fluorophilic, potentially causing phase separation in standard polar organic solvents.

  • Resolution:

    • Co-solvent: Use a mixture of THF/NMP (1:1) . THF solubilizes the lipophilic side chain better than pure DMF.

    • Chaotropic Salts: Add 0.1M LiCl or KSCN to the coupling buffer to disrupt aggregation.

Visualizing the Logic

Diagram 1: The Optimization Decision Tree

Use this flowchart to determine the correct reaction pathway based on your specific failure mode.

OptimizationTree Start Coupling Outcome Analysis CheckYield Check Yield (LCMS) Start->CheckYield LowYield Low Conversion (Steric Hindrance) CheckYield->LowYield < 80% GoodYield Good Conversion CheckYield->GoodYield > 90% Sol_Heat Action: Increase Temp (75°C) or Use Microwave LowYield->Sol_Heat CheckPurity Check Stereochemistry (Chiral HPLC) GoodYield->CheckPurity Racemized Racemization Detected CheckPurity->Racemized > 2% D-isomer Success Protocol Validated CheckPurity->Success < 1% D-isomer Sol_Base Action: Switch Base DIPEA -> Collidine (TMP) Racemized->Sol_Base Sol_Reagent Action: Switch to HATU/HOAt or TFFH (Acid Fluoride) Sol_Heat->Sol_Reagent If still fails Sol_Oxyma Action: Add Oxyma Pure Reduce Activation Time Sol_Base->Sol_Oxyma If still fails

Caption: Decision matrix for troubleshooting low yields or purity issues with Df-Chg couplings.

Diagram 2: Steric & Electronic Mechanism

Understanding why the coupling fails is key to fixing it.

Mechanism DfChg Df-Chg Residue (Steric Bulk) Activation Activation Step (HATU/Base) DfChg->Activation Reagents added Transition Transition State (Tetrahedral Intermediate) Activation->Transition Amine attack Product Peptide Bond Transition->Product Collapse StericClash Steric Clash: Cyclohexyl Ring blocks nucleophile approach StericClash->Transition Inhibits BaseRisk Risk: Slow kinetics allow Base to abstract H-alpha BaseRisk->Activation Side Reaction

Caption: The kinetic bottleneck caused by the 4,4-difluorocyclohexyl ring requires stronger activation, which paradoxically increases racemization risks.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Carpino, L. A., et al. (2002). The 7-Azabenzotriazole (HOAt) and 1-Hydroxy-7-azabenzotriazole (HOAt) System in Peptide Synthesis. Organic Process Research & Development. Link

  • Bachem Technical Guides. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Knowledge Center. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

Sources

Technical Support Center: Troubleshooting Peptide Aggregation with 2-amino-2-(4,4-difluorocyclohexyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies for managing peptide aggregation, specifically when incorporating the unnatural amino acid 2-amino-2-(4,4-difluorocyclohexyl)acetic acid (Dfc). The content is structured in a question-and-answer format to directly address common and complex issues encountered during peptide synthesis, purification, and handling.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the foundational principles governing the behavior of peptides containing 2-amino-2-(4,4-difluorocyclohexyl)acetic acid.

Q1: What is 2-amino-2-(4,4-difluorocyclohexyl)acetic acid (Dfc), and why does it increase aggregation risk?

A1: 2-amino-2-(4,4-difluorocyclohexyl)acetic acid, which we will refer to as Dfc, is a non-proteinogenic amino acid. It is used in peptide drug design to introduce unique structural and chemical properties. Its structure, featuring a gem-difluorinated cyclohexane ring, is the primary reason for its high propensity to induce aggregation.

Key contributing factors include:

  • Extreme Hydrophobicity: The cyclohexane ring is inherently non-polar. The addition of highly electronegative fluorine atoms further increases the hydrophobicity of the side chain.[1][2][3] Peptides with a high content of hydrophobic residues are prone to aggregate in aqueous environments to minimize their interaction with water.[4][5]

  • Structural Rigidity: The bulky cyclohexyl ring restricts the conformational freedom of the peptide backbone, which can favor the adoption of aggregation-prone secondary structures like β-sheets.[6]

  • Intermolecular Interactions: The fluorinated side chain can enhance non-covalent binding and intermolecular forces, promoting the self-assembly of peptide chains.[1]

Q2: What are the primary mechanisms of peptide aggregation?

A2: Peptide aggregation is a process where individual peptide molecules associate to form larger, often insoluble structures.[7] This can occur through several mechanisms:

  • Amorphous Aggregation: Disordered, non-specific association of peptide chains, often driven by hydrophobic interactions.[8][9] This can result in visible precipitates or gels.

  • Fibril Formation: Highly organized self-assembly into structured amyloid-like fibrils characterized by a cross-β-sheet structure.[8][9] This process often follows sigmoidal kinetics with a lag phase (nucleation), a growth phase (elongation), and a plateau phase.[8][9]

Intrinsic factors like the amino acid sequence and extrinsic factors such as pH, temperature, peptide concentration, and ionic strength all play critical roles in determining the rate and nature of aggregation.[7][10][11]

Q3: At what stages of my workflow is aggregation most likely to occur?

A3: Aggregation can be a challenge at every stage of working with a Dfc-containing peptide:

  • During Solid-Phase Peptide Synthesis (SPPS): As the peptide chain elongates on the resin, it can fold and aggregate, leading to poor solvation and incomplete coupling or deprotection reactions.[12][13][14]

  • During Cleavage and Deprotection: After cleavage from the resin (e.g., with TFA), the now-free and unprotected peptide is at a high concentration in a potentially poor solvent, making it highly susceptible to aggregation and precipitation.

  • During Purification (RP-HPLC): The peptide may precipitate on the column or during fraction collection, especially as the organic solvent concentration changes. Hydrophobic peptides can also adsorb irreversibly to the stationary phase.[15]

  • Post-Purification and Storage: Lyophilized peptides can be difficult to redissolve. In solution, aggregation can occur over time, impacting sample stability and experimental reproducibility.[16]

Part 2: Troubleshooting Guide: From Synthesis to Solution

This section provides a systematic, problem-oriented approach to troubleshooting aggregation issues.

Issue 1: Problems During Solid-Phase Peptide Synthesis (SPPS)

Symptoms:

  • The peptide-resin beads shrink, clump together, or fail to swell.[12]

  • Fmoc deprotection or amino acid coupling reactions are slow or incomplete.[12][13]

  • Monitoring tests (e.g., Kaiser test) give false negatives because aggregated chains block access to free amines.[13]

  • Final mass spectrometry analysis shows low yield with deletion or truncated sequences.[13]

Troubleshooting Workflow for SPPS

A Symptom: Poor Coupling/ Deprotection in SPPS B Immediate Action: Optimize Reaction Conditions A->B Address immediate failure C Solvent Modification B->C Disrupt H-bonding D Temperature / Energy B->D Increase kinetic energy E Advanced Strategy: Incorporate Disruption Moieties C->E If solvent change is insufficient D->E If energy input is insufficient F Backbone Protection (Hmb/Dmb) E->F For Gly-rich regions G Pseudoproline Dipeptides E->G For Ser/Thr-rich regions H Resynthesis Required F->H G->H

Caption: Workflow for troubleshooting SPPS aggregation.

Recommended Actions & Protocols
StrategyDescription & Causality
1. Change Solvent System Why it works: N-methyl-2-pyrrolidone (NMP) is a stronger solvent than Dimethylformamide (DMF) and is more effective at disrupting the hydrogen bonds that cause interchain aggregation.[12][17] Adding chaotropic salts like LiCl further disrupts these secondary structures.
2. Increase Temperature Why it works: Performing coupling reactions at a higher temperature (e.g., 40-60°C) or using microwave irradiation provides energy to break up aggregates and increase reaction kinetics.[12][13]
3. Incorporate Disrupters Why it works: For future syntheses, proactively introduce "kinks" into the peptide backbone to disrupt the formation of β-sheets. Pseudoproline dipeptides are highly effective when introduced at Ser or Thr residues.[12][13][18] Backbone protection (e.g., Hmb, Dmb groups) on a glycine residue sterically hinders hydrogen bonding.[13][14]
4. Use Sonication Why it works: Applying ultrasonic energy can physically break apart clumped peptide-resin beads, improving solvent access to the reactive sites.[12][13]
Issue 2: Poor Solubility After Cleavage or Lyophilization

Symptom: The lyophilized white powder or post-cleavage pellet fails to dissolve in standard aqueous buffers or common organic solvents like Acetonitrile (ACN).

Decision Tree for Solubilization

A Start: Lyophilized Dfc-Peptide B Perform Micro-Solubility Test (Protocol Below) A->B C Is peptide acidic? (Net Charge < 0) B->C Calculate pI D Is peptide basic? (Net Charge > 0) B->D Calculate pI E Is peptide neutral/ hydrophobic? B->E Calculate pI F Try 0.1% NH4OH or 10% Ammonium Bicarbonate C->F G Try 10% Acetic Acid or 0.1% TFA D->G H Start with minimal DMSO/DMF, then titrate in aqueous buffer E->H I Soluble? F->I G->I H->I J Proceed to Experiment I->J Yes K Consider Additives (Arginine, Guanidine-HCl, Detergents) I->K No

Caption: Decision process for solubilizing Dfc-peptides.

Protocol: Systematic Micro-Solubility Test

This protocol is essential to avoid wasting your entire sample on a suboptimal solvent.

  • Preparation: Weigh out ~1 mg of the lyophilized Dfc-peptide.

  • Initial Test: Add 100 µL of sterile, deionized water. Vortex for 1 minute. If it dissolves, solubility is at least 10 mg/mL.

  • Suspension: If not soluble, add another 900 µL of water to create a 1 mg/mL suspension.

  • Aliquot & Test: Aliquot 100 µL of this suspension into 5 separate microcentrifuge tubes. Test the following conditions in parallel:

    • Tube 1 (Acidic): Add 2 µL of 10% acetic acid. Vortex.

    • Tube 2 (Basic): Add 2 µL of 10% ammonium bicarbonate. Vortex. (Avoid if the peptide contains Cys).[5]

    • Tube 3 (Organic): Add 20 µL of Acetonitrile. Vortex.

    • Tube 4 (Strong Organic): Create a fresh aliquot. Add a minimal amount of pure DMSO (e.g., 10-20 µL) to completely dissolve the peptide, then slowly add 80-90 µL of water while vortexing.[4][19]

    • Tube 5 (Control): No additions.

  • Observation: Observe which condition yields a clear solution. Use this information to scale up the solubilization of your bulk sample. Gentle warming (to ~37°C) or bath sonication can also aid dissolution.[4][19]

Recommended Solubilization Additives

If standard solvents fail, these excipients can be used to disrupt aggregation.[20]

Additive ClassExampleConcentrationMechanism of Action
Amino Acids L-Arginine50-150 mMSuppresses aggregation by binding to hydrophobic regions and screening electrostatic charges.[8][21][22]
Denaturants Guanidine-HCl1-2 M (for prevention)6 M (for resolubilization)Disrupts the non-covalent hydrogen bonds that stabilize β-sheet structures in aggregates.[5]
Surfactants Polysorbate 20/80, CHAPS0.01% - 0.1%Non-ionic or zwitterionic detergents that coat hydrophobic surfaces on the peptide, preventing self-association.[5][21][23]

Part 3: Analytical Characterization of Aggregates

It is crucial to detect and quantify aggregation to ensure the quality and reliability of your experimental results.

Q4: How can I detect and quantify aggregation in my peptide solution?

A4: A multi-pronged approach using orthogonal techniques is recommended, as no single method is sufficient.

TechniqueInformation ProvidedKey Strengths & Limitations
UV-Vis Spectroscopy Measures light scattering due to large particles.Strength: Fast, simple, and widely available. An increase in absorbance at ~350 nm indicates the presence of large, light-scattering aggregates.[24][25] Limitation: Only detects large, insoluble aggregates; not sensitive to small, soluble oligomers.
Dynamic Light Scattering (DLS) Measures the hydrodynamic radius and size distribution of particles in solution.Strength: Excellent for detecting the formation of oligomers and larger aggregates in the nanometer to micron range.[16][21] Limitation: Less sensitive to small particles in the presence of larger ones; requires a clear, filtered solution.[26]
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic size.Strength: The gold-standard for quantifying soluble aggregates (dimers, trimers, etc.) relative to the monomeric peptide.[25][26][27] Limitation: May filter out very large aggregates; interactions with the column matrix can sometimes occur.
Thioflavin T (ThT) Fluorescence A fluorescent dye that binds specifically to the cross-β-sheet structure of amyloid fibrils.Strength: Highly specific for detecting amyloid-like fibrillar aggregates.[8][28] Limitation: Does not detect amorphous or non-fibrillar aggregates.
1H NMR Spectroscopy Monitors changes in peptide signals upon aggregation.Strength: Can detect the presence of different types of coexisting aggregates and provide molecular-level insights into aggregation dynamics.[29] Limitation: Requires higher concentrations and specialized equipment/expertise.

References

  • Benchchem. Technical Support Center: Enhancing the Solubility of Peptides with Unnatural Amino Acids.
  • Sander, T. et al. (2023). Sequence-based prediction of the solubility of peptides containing non-natural amino acids. Nature.
  • Sander, T. et al. (2023). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. Apollo.
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • ResearchGate. Structural Characterization of Peptide Aggregates: Secondary Structure....
  • Hamley, I. W. & Castelletto, V. (2020). CHAPTER 2: Characterization of Peptides and Their Assemblies. Royal Society of Chemistry.
  • Hennecke, U. et al. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PMC.
  • CD Formulation. Proteins & Peptides Particle and Aggregation Characterization.
  • Rovira, X. et al. (2020). Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods.
  • Xtalks. (2025). Peptide Aggregation in Manufacturing: Mechanisms, Challenges and Case Studies.
  • CD Formulation. Protein Aggregation: In-Depth Analysis of the Causes and Influencing Factors.
  • Waters. Protein Aggregates: Analytical Techniques to Address Hidden Complexities.
  • APC. (2021). 5 must-know techniques for analyzing protein aggregation.
  • Sander, T. et al. (2023). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. PubMed.
  • Staros, J. V. & Oleksiak, K. (1988). Prevention of aggregation of synthetic membrane-spanning peptides by addition of detergent. PubMed.
  • Sarika, P. et al. Factors affecting the physical stability (aggregation) of peptide therapeutics. PMC - NIH.
  • Helge, M. et al. (2022). Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations. ACS Publications.
  • MilliporeSigma. Synthetic Peptide Handling & Storage Protocol.
  • Benchchem. Technical Support Center: Preventing Peptide Aggregation in Sequences Containing Serine.
  • Sarika, P. et al. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus | The Royal Society.
  • ResearchGate. Fluorinated Amino Acids in Peptide and Protein Assembly | Request PDF.
  • Xtalks. (2025). Peptide Aggregation in Manufacturing Mechanisms, Challenges and Case Studies.
  • ResearchGate. Characterization of peptide aggregates in solution. a) Fluorescence....
  • Biocompare. (2013). Successful Use of SEC for Protein and Peptide Aggregate Analysis.
  • Salwiczek, M. et al. (2011). Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions. Chemical Society Reviews (RSC Publishing).
  • Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • ChemRxiv. Formation of Neutral Peptide Aggregates Studied by Mass Selective IR Action Spectroscopy.
  • MilliporeSigma. Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • OPUS. Influence of pH and sequence in peptide aggregation via molecular simulation.
  • Benchchem. Technical Support Center: Preventing Aggregation in Peptides.
  • BioPharmaSpec. (2026). How to Prevent Protein Aggregation: Insights and Strategies.
  • MDPI. (2025). Effects of pH and Salts on the Aggregation State of Semaglutide and Membrane Filtration Performance.
  • DR-NTU. The effects of ionic strength and pH on self-assembly of peptide.
  • ACS Publications. (2025). Access to N-Fluorinated Azapeptides and Azapeptoids as Peptidomimetic Scaffolds.
  • Google Sites. Marsh Lab - Fluorinated Peptides.
  • G-Biosciences. (2019). Tips for Preventing Protein Aggregation & Loss of Protein Solubility.
  • GenScript. (2024). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations.
  • Thermo Fisher Scientific. Peptide solubility guidelines.
  • Biotage. (2023). What do you do when your peptide synthesis fails?.
  • ResearchGate. (2025). Use of excipients to control aggregation in peptide and protein formulations.
  • Rajan, R. et al. (2021). Review of the current state of protein aggregation inhibition from a materials chemistry perspective. RSC Publishing.

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Technical Support Center: Degradation Pathways of 2-Amino-2-(4,4-difluorocyclohexyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the stability and degradation of 2-amino-2-(4,4-difluorocyclohexyl)acetic acid. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios you may encounter. As this is a novel, non-proteinogenic amino acid, direct literature is scarce. Therefore, this guidance is built upon established principles of chemical reactivity, enzymatic pathways for analogous structures, and extensive experience in forced degradation studies.[1][2][3][4]

Our approach is grounded in predicting degradation pathways by analogy to similar chemical motifs and providing robust experimental frameworks to test these hypotheses.

Frequently Asked Questions (FAQs)

Q1: What are the most likely metabolic degradation pathways for this compound?

A1: Based on its structure—a non-proteinogenic α-amino acid with a gem-difluorinated cyclohexyl ring—we can anticipate several primary metabolic routes. The fluorination at the C4 position is expected to significantly influence metabolism, primarily by blocking potential oxidation at that site, a common metabolic pathway for alkyl chains.[5][6]

Predicted Metabolic Pathways:

  • Amino Acid Metabolism: The α-amino acid moiety is a prime target for common enzymatic processes.

    • Transamination: The α-amino group can be transferred to an α-keto acid (like α-ketoglutarate) by aminotransferases, yielding 2-(4,4-difluorocyclohexyl)-2-oxoacetic acid.

    • Oxidative Deamination: Amine oxidases could remove the amino group, also leading to the corresponding α-keto acid.

    • Decarboxylation: Decarboxylases could remove the carboxyl group to form 1-(4,4-difluorocyclohexyl)methanamine.

  • Cytochrome P450 (CYP) Mediated Oxidation: While the C4 position is blocked by gem-difluorination, other positions on the cyclohexyl ring are susceptible to hydroxylation by CYP enzymes (e.g., CYP3A4).[5] This would lead to various hydroxylated diastereomers. The presence of fluorine often enhances resistance to P450 metabolism but doesn't always prevent it entirely.[5]

  • Conjugation: The primary amino group and the carboxylic acid group are potential sites for Phase II conjugation reactions, such as glucuronidation or sulfation, to facilitate excretion.

Below is a diagram illustrating these predicted primary metabolic pathways.

Metabolic_Pathways cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent 2-Amino-2-(4,4-difluorocyclohexyl)acetic acid Keto_Acid 2-(4,4-Difluorocyclohexyl)-2-oxoacetic acid Parent->Keto_Acid Transamination / Oxidative Deamination Hydroxylated Hydroxylated Metabolites (Ring Oxidation) Parent->Hydroxylated CYP450 Oxidation Decarboxylated 1-(4,4-Difluorocyclohexyl)methanamine Parent->Decarboxylated Decarboxylation Conjugates Glucuronide or Sulfate Conjugates Parent->Conjugates Conjugation (Glucuronidation)

Caption: Predicted Phase I and Phase II metabolic pathways.

Q2: How is the gem-difluoro group expected to influence chemical stability during forced degradation studies?

A2: The gem-difluoro group at the C4 position is a key stability-enhancing feature. The carbon-fluorine bond is exceptionally strong, making it highly resistant to chemical and thermal degradation.[7][8] This moiety is generally stable under hydrolytic (acidic, basic), oxidative, and photolytic stress conditions commonly used in forced degradation studies.[9][10][11]

  • Hydrolytic Stability: The C-F bonds are not susceptible to hydrolysis. Degradation will likely initiate at the amino acid portion of the molecule.

  • Oxidative Stability: The CF2 group is highly resistant to oxidation. In oxidative stress studies (e.g., using H₂O₂), degradation will likely occur at the α-carbon or the amino group rather than the difluorinated position.[12]

  • Thermal Stability: The gem-difluoro group contributes to the overall thermal stability of the molecule.

  • Impact on Acidity/Basicity: The strong electron-withdrawing nature of the fluorine atoms will decrease the pKa of the carboxylic acid and the amino group compared to a non-fluorinated analogue.[13][14][15] This can influence reaction kinetics in pH-dependent degradation pathways.

Q3: We are observing no degradation under standard stress conditions. What should we do?

A3: It is not uncommon for highly stable molecules, particularly fluorinated ones, to show minimal degradation under standard ICH conditions.[11] If you observe less than 5-10% degradation, the stress conditions are likely insufficient.

Troubleshooting Steps:

  • Increase Stressor Severity: Systematically increase the intensity of the stress conditions. Do this one variable at a time to isolate the cause of degradation.

  • Extend Exposure Time: Double the duration of the study (e.g., from 24 to 48 hours).

  • Check for Insolubility: Ensure the compound is fully dissolved. Degradation in solution is typically faster than in a solid or suspension state. If solubility is an issue, consider alternative co-solvents, but first, run a solvent-only control to ensure the solvent itself isn't causing degradation.[9]

Table 1: Recommended Escalation of Stress Conditions

Stress ConditionStandard ConditionEscalated Condition 1Escalated Condition 2
Acid Hydrolysis 0.1 N HCl, 60°C, 24h1.0 N HCl, 60°C, 24h1.0 N HCl, 80°C, 48h
Base Hydrolysis 0.1 N NaOH, 60°C, 24h1.0 N NaOH, 60°C, 24h1.0 N NaOH, 80°C, 48h
Oxidation 3% H₂O₂, RT, 24h10% H₂O₂, 40°C, 24h30% H₂O₂, 60°C, 48h
Thermal (Solid) 80°C, 48h105°C, 72h120°C, 72h
Photolytic ICH Q1B exposureIncrease duration by 2xExpose in solution

Note: Always protect samples from light unless photostability is being tested. Analyze samples immediately after the stress period to prevent further uncontrolled degradation.[10]

Troubleshooting Guide

Problem 1: My HPLC-MS data shows a neutral loss of HF (20 Da) or H₂F₂ (40 Da). Is this defluorination?

Answer: While metabolic defluorination can occur in vivo,[16] the observation of HF or H₂F₂ loss in a mass spectrometer is more likely an in-source fragmentation artifact rather than a true degradation product from the solution. The high energy in the MS source can fragment the molecule.

Troubleshooting & Verification Workflow:

  • Vary MS Source Conditions: Lower the fragmentor/cone voltage and source temperature. If the peak corresponding to the neutral loss decreases significantly relative to the parent ion, it is likely an artifact.

  • LC Method Optimization: Ensure your chromatographic method separates the parent compound from any potential degradants. A true degradant should appear as a distinct peak in the chromatogram, not just as a signal in the mass spectrum of the parent peak.

  • Use a Softer Ionization Technique: If available, try using a softer ionization method like Chemical Ionization (CI) or Field Desorption (FD) and compare the results to your Electrospray Ionization (ESI) data.

  • NMR Analysis: To definitively confirm defluorination in a stressed sample, ¹⁹F NMR is the gold standard.[17] A new signal corresponding to the fluoride ion (F⁻) or a different organofluorine species would be conclusive evidence of degradation.

Troubleshooting_Defluorination Start Neutral loss of HF (20 Da) or H₂F₂ (40 Da) observed in MS Step1 Lower MS source energy (e.g., cone voltage) Start->Step1 Decision1 Relative intensity of neutral loss peak decreases? Step1->Decision1 Result1 Likely an in-source fragmentation artifact. Decision1->Result1 Yes Result2 May be a true degradant. Proceed to next step. Decision1->Result2 No Step2 Analyze stressed sample with ¹⁹F NMR Result2->Step2 Decision2 New ¹⁹F NMR signal (e.g., F⁻) appears? Step2->Decision2 Result3 Confirms true chemical degradation via defluorination. Decision2->Result3 Yes Result4 Observed MS signal is not from a solution-state degradant. Decision2->Result4 No

Caption: Workflow for verifying suspected defluorination.

Problem 2: Under basic hydrolysis, I see a major degradation product with the same mass but a different retention time. What could it be?

Answer: This is a classic indicator of epimerization . The α-carbon of your amino acid is a stereocenter. Under basic conditions, the proton on this α-carbon can be abstracted to form a planar carbanion intermediate. Reprotonation can occur from either face, leading to inversion of the stereocenter and formation of the corresponding diastereomer (epimer). Since diastereomers have different physical properties, they will typically have different retention times on a chiral or even a standard achiral HPLC column.

Experimental Confirmation:

  • Chiral HPLC: The most definitive way to confirm epimerization is to use a chiral HPLC column. You should see the conversion of one enantiomer/diastereomer into the other.

  • Polarimetry: If you have an isolated sample of the starting material and the degradant, a change in the specific rotation would indicate a change in stereochemistry.

  • pH Profile: The rate of formation of this new peak should be highly dependent on pH, increasing significantly as the pH becomes more basic. The reaction should be negligible under acidic or neutral conditions.

Problem 3: My analytical method is not providing good separation between the parent compound and its degradants.

Answer: Achieving a stability-indicating method is crucial for accurate quantification.[9] Poor resolution is a common challenge.

Method Development Troubleshooting Strategy:

  • Modify Mobile Phase pH: The ionization state of your amino acid (zwitterionic, cationic, anionic) is pH-dependent. Adjusting the mobile phase pH by ±1-2 units can dramatically alter the retention and selectivity between the parent compound and degradants that may have different pKa values (e.g., an α-keto acid degradant).

  • Change Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. The different solvent properties can alter elution patterns.

  • Switch Column Chemistry: If a standard C18 column is not providing resolution, consider a different stationary phase.

    • Phenyl-Hexyl: Offers alternative pi-pi interactions.

    • Pentafluorophenyl (PFP): Excellent for separating fluorinated compounds and isomers.

    • HILIC (Hydrophilic Interaction Liquid Chromatography): Can be effective for polar compounds like amino acids.

  • Optimize Gradient Slope: If using a gradient, make it shallower to increase the separation between closely eluting peaks.

Table 2: HPLC Troubleshooting Guide for Poor Resolution

IssuePotential CauseRecommended Action
Peak Tailing Secondary interactions with column silanolsUse a buffered mobile phase; switch to a base-deactivated column.
Co-elution Insufficient selectivityAdjust mobile phase pH; change organic modifier; switch to a different column chemistry (e.g., PFP).
Poor Peak Shape Sample overload; incompatible sample solventReduce injection volume/concentration; dissolve sample in mobile phase.
Inconsistent RT Poor column equilibration; temperature fluctuationIncrease equilibration time between runs; use a column oven.

Experimental Protocols

Protocol 1: Standard Forced Degradation Study

This protocol outlines the steps for conducting a basic forced degradation study.[10][11]

1. Preparation of Stock Solution:

  • Prepare a stock solution of 2-amino-2-(4,4-difluorocyclohexyl)acetic acid at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Heat at 60°C.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Heat at 60°C.

  • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.

  • Thermal: Store the stock solution at 60°C.

  • Control: Keep 1 mL of stock solution mixed with 1 mL of water at room temperature, protected from light.

3. Time Points and Analysis:

  • Take aliquots at 0, 2, 6, 12, and 24 hours.

  • For acid/base samples, neutralize the aliquot before injection (e.g., with an equivalent amount of NaOH/HCl).

  • Dilute all samples to a final concentration of ~0.1 mg/mL with the mobile phase.

  • Analyze immediately by a validated stability-indicating HPLC-UV/MS method.

4. Data Evaluation:

  • Calculate the percentage of degradation.

  • Check for mass balance (typically 90-110%).

  • Identify and characterize any degradation products that are >0.1%.

References
  • Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Google Cloud.
  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. (2023, August 22). MDPI. Retrieved February 19, 2026, from [Link]

  • METABOLISM OF FLUORINE-CONTAINING DRUGS. (n.d.). Annual Reviews. Retrieved February 19, 2026, from [Link]

  • Fluoro amino acids: a rarity in nature, yet a prospect for protein engineering. (2015, March 2). PubMed. Retrieved February 19, 2026, from [Link]

  • The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. (n.d.). PMC. Retrieved February 19, 2026, from [Link]

  • Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … (n.d.). OUCI. Retrieved February 19, 2026, from [Link]

  • Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. (2024, March 15). PubMed. Retrieved February 19, 2026, from [Link]

  • Functionalized gem‐difluorocycloalkanes, their non‐fluorinated and acylic counterparts – target molecules of this study. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (2021, February 2). PMC. Retrieved February 19, 2026, from [Link]

  • Non-proteinogenic amino acids. (n.d.). Wikipedia. Retrieved February 19, 2026, from [Link]

  • Combining Advanced Analytical Methodologies to Uncover Suspect PFAS and Fluorinated Pharmaceutical Contributions to Extractable Organic Fluorine in Human Serum (Tromsø Study). (2024, July 10). ACS Publications. Retrieved February 19, 2026, from [Link]

  • Last of the gem‐Difluorocycloalkanes 2: Synthesis of Fluorinated Cycloheptane Building Blocks. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Biosynthetic Pathways to Nonproteinogenic α-Amino Acids. (2019, December 23). Chemical Reviews. Retrieved February 19, 2026, from [Link]

  • (PDF) Combining Advanced Analytical Methodologies to Uncover Suspect PFAS and Fluorinated Pharmaceutical Contributions to Extractable Organic Fluorine in Human Serum (Tromsø Study). (2024, July 10). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. (2024, October 9). PMC. Retrieved February 19, 2026, from [Link]

  • Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. (n.d.). PMC. Retrieved February 19, 2026, from [Link]

  • Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. (2020, March 17). Journal of Medicinal Chemistry. Retrieved February 19, 2026, from [Link]

  • Development of Analytical Methods to Quantify Perfluorooctane Sulfonate and Related Compounds in the Environment. (n.d.). Redalyc. Retrieved February 19, 2026, from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved February 19, 2026, from [Link]

  • Dissolution Method Troubleshooting: An Industry Perspective. (2022, November 1). Pharmaceutical Technology. Retrieved February 19, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect. Retrieved February 19, 2026, from [Link]

  • Non-Protein Amino Acids: 7 Astonishing Benefits. (2025, January 29). LinkedIn. Retrieved February 19, 2026, from [Link]

  • 1 Non-Proteinogenic 𝛂-Amino Acids, Natural Origin, Biological Functions. (n.d.). Wiley-VCH. Retrieved February 19, 2026, from [Link]

  • Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. (n.d.). PMC. Retrieved February 19, 2026, from [Link]

  • 2 Overview on PFAS analytical methods. (n.d.). Publications Office of the European Union. Retrieved February 19, 2026, from [Link]

  • The degradation pathway and products of A234 in an aqueous solution (pH = 7.2). (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Oxidation of gem-difluoroalkenes to α,α-difluorinated-α-phenoxy ketones. (n.d.). ACS. Retrieved February 19, 2026, from [Link]

  • Synthesis of Selectively gem-Difluorinated Molecules; Chiral gem-Difluorocyclopropanes via Chemo-Enzymatic Reaction and gem-Difluorinated Compounds via Radical Reaction. (2023, March 22). PubMed. Retrieved February 19, 2026, from [Link]

  • Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. (2024, January 16). ACS Publications. Retrieved February 19, 2026, from [Link]

  • Organo-Photoredox Catalyzed gem-Difluoroallylation of Ketones via C(sp3)-C Bond and C. (n.d.). ChemRxiv. Retrieved February 19, 2026, from [Link]

  • Degradation of diclofenac by Fe(II)-activated peracetic acid. (2021, November 15). PubMed. Retrieved February 19, 2026, from [Link]

  • Comparison between Chemical and Biological Degradation Processes for Perfluorooctanoic Acid. (2023, October 20). MDPI. Retrieved February 19, 2026, from [Link]

  • (PDF) Degradation Pathway. (2017, March 31). ResearchGate. Retrieved February 19, 2026, from [Link]

  • 2-amino-2-(2,4-difluorophenyl)acetic Acid. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]

Sources

Validation & Comparative

Comparing 2-amino-2-(4,4-difluorocyclohexyl)acetic acid to other non-natural amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Janus Face" Advantage

In the optimization of peptide therapeutics and small-molecule drugs, 2-amino-2-(4,4-difluorocyclohexyl)acetic acid (often abbreviated as DfChg or F2-Chg ) represents a critical tool for modulating physicochemical properties without altering steric bulk.

Unlike its hydrocarbon parent Cyclohexylglycine (Chg) , which is highly lipophilic and prone to oxidative metabolism, DfChg introduces the "Janus Face" effect . The 4,4-difluoro substitution creates a polarized cyclohexyl ring with a significant dipole moment (~2.5 D), effectively lowering lipophilicity (LogD) while blocking the primary site of metabolic oxidation. This guide compares DfChg against standard non-natural amino acids, providing experimental protocols for its integration into drug discovery workflows.

Part 1: Comparative Physicochemical Analysis

The Competitor Landscape

DfChg is typically employed when a design requires the steric volume of a leucine or phenylalanine surrogate but demands improved metabolic stability or reduced lipophilicity.

Table 1: Comparative Profile of DfChg and Analogues

FeatureDfChg (4,4-Difluoro-Chg) Chg (Cyclohexylglycine) Phg (Phenylglycine) Tle (tert-Leucine)
Steric Bulk High (Chair conformation)High (Chair conformation)Flat (Planar aromatic)High (Spherical)
Lipophilicity Moderate (Polarized)High (Hydrophobic)ModerateHigh
Metabolic Stability High (Blocked C4 oxidation)Low (C4 oxidation prone)ModerateHigh
Electronic Effect Strong Dipole (Janus Face)NeutralAromatic (

-stacking)
Neutral

-Helix Propensity
ModerateLow (Steric clash)LowLow
Primary Utility Metabolic blocking, LogD tuningHydrophobic interaction

-interaction, rigidity
Steric occlusion
Deep Dive: The Fluorine Effect

The critical advantage of DfChg lies in the C-F bond properties :

  • Metabolic Blocking: Cytochrome P450 enzymes typically oxidize the C4 position of cyclohexyl rings. Replacing C-H with C-F (bond energy ~116 kcal/mol vs ~99 kcal/mol) renders this position inert to oxidation.

  • Lipophilicity Modulation: Contrary to the common belief that fluorine increases lipophilicity, gem-difluorination on saturated rings often decreases LogD. The electronegative fluorine atoms create a permanent dipole, increasing solvation in aqueous media compared to the greasy hydrocarbon parent (Chg).

SelectionLogic Start Design Requirement: Hydrophobic Pharmacophore IsAromatic Is Aromaticity Required? Start->IsAromatic PhePhg Select Phenylalanine (Phe) or Phenylglycine (Phg) IsAromatic->PhePhg Yes (Pi-Stacking) IsMetabStable Is Metabolic Stability an Issue (CYP450)? IsAromatic->IsMetabStable No (Steric fit only) Chg Select Cyclohexylglycine (Chg) IsMetabStable->Chg No IsLogDHigh Is LogD too High? IsMetabStable->IsLogDHigh Yes DfChg Select 4,4-Difluoro-Chg (DfChg) (Janus Face Effect) IsLogDHigh->DfChg Yes (Need lower LogD) Tle Select tert-Leucine (Tle) IsLogDHigh->Tle No (Need max steric bulk)

Figure 1: Decision matrix for selecting DfChg based on metabolic and physicochemical constraints.

Part 2: Experimental Protocols

Protocol: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Incorporating DfChg into peptides requires modified coupling protocols due to the electron-withdrawing nature of the fluorine atoms (reducing nucleophilicity of the amino group if N-terminal) and the steric bulk of the cyclohexyl ring.

Materials:

  • Fmoc-2-amino-2-(4,4-difluorocyclohexyl)acetic acid (Fmoc-DfChg-OH).

  • Resin: Rink Amide (for amides) or Wang (for acids).[1]

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt.

  • Base: Diisopropylethylamine (DIPEA).

Step-by-Step Workflow:

  • Resin Swelling: Swell resin in DMF for 30 minutes.

  • Deprotection: Remove Fmoc group using 20% Piperidine in DMF (2 x 5 min). Wash 5x with DMF.[1]

  • Activation (Critical Step):

    • Note: Standard DIC/HOBt coupling is often insufficient for DfChg due to steric hindrance.

    • Dissolve Fmoc-DfChg-OH (3.0 eq), HATU (2.9 eq), and HOAt (3.0 eq) in dry DMF.

    • Add DIPEA (6.0 eq) immediately before adding to the resin.

  • Coupling:

    • Add activated mixture to the resin.

    • Reaction Time: Allow to react for 2–4 hours at room temperature (standard AAs require ~45 min).

    • Validation: Perform a Kaiser test (ninhydrin). If positive (blue beads), re-couple using fresh reagents.

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

SPPS_Workflow Resin Fmoc-Resin Deprotect Deprotection (20% Piperidine) Resin->Deprotect Wash1 DMF Wash (5x) Deprotect->Wash1 Activate Activation (Fmoc-DfChg + HATU/HOAt) Wash1->Activate Couple Coupling (2-4 Hours) Activate->Couple Check Kaiser Test Couple->Check Recouple Re-Couple Check->Recouple Positive (Blue) Next Next Cycle Check->Next Negative (Colorless) Recouple->Couple

Figure 2: SPPS workflow emphasizing the extended coupling requirements for sterically hindered fluorinated amino acids.

Protocol: Microsomal Stability Assay

To validate the metabolic advantage of DfChg over Chg, a microsomal stability assay is the industry standard.

Objective: Determine the intrinsic clearance (


) of the DfChg-containing analog vs. the Chg-parent.

Methodology:

  • Preparation: Prepare 1 µM test compound solution in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human or rat).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH-regenerating system (1 mM NADPH final).

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench aliquots in ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     is used to calculate half-life (
    
    
    
    ).

Expected Outcome:

  • Chg-Analog: Rapid clearance (

    
     min) due to hydroxylation at the cyclohexyl C4 position.
    
  • DfChg-Analog: Extended stability (

    
     min) as the C-F bonds block the metabolic soft spot.
    

References

  • Turning the Other Cheek: Influence of the cis-Tetrafluorocyclohexyl Motif on Physicochemical and Metabolic Properties. Source: Journal of Medicinal Chemistry (via NIH).

  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Source: Creative Peptides.

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Source: Journal of Medicinal Chemistry (via NIH).

  • Bioactivity Profiles of Progressively Ring‐Fluorinated Cyclohexyl Motifs. Source: ChemBioChem (via NIH).

Sources

Efficacy of 2-amino-2-(4,4-difluorocyclohexyl)acetic acid in Enhancing Peptide Stability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-amino-2-(4,4-difluorocyclohexyl)acetic acid , often abbreviated as 4,4-difluoro-cyclohexylglycine (


Chg) , represents a critical advancement in peptidomimetic engineering. As a non-proteinogenic amino acid, it serves as a bioisostere for Leucine (Leu), Phenylalanine (Phe), and Cyclohexylglycine (Chg). Its incorporation into peptide backbones addresses two primary failure modes in peptide drug discovery: proteolytic degradation  and poor solubility .

This guide objectively analyzes the efficacy of


Chg, comparing it against standard alternatives. It details the mechanistic basis for its stability enhancement—driven by the stereoelectronic "fluorine effect"—and provides validated protocols for its application in drug development.

Mechanistic Basis of Stability

The superior performance of


Chg stems from the unique properties of the carbon-fluorine (C-F) bond and its impact on the cyclohexyl ring conformation.
Steric and Electronic Shielding

Proteases (e.g., chymotrypsin, elastase) typically target hydrophobic residues. While standard Cyclohexylglycine (Chg) provides steric bulk that hinders protease access, it remains a lipophilic target.

  • Electronic Repulsion: The fluorine atoms at the 4-position induce a dipole that can electronically repel the catalytic triad of serine proteases, reducing the rate of amide bond hydrolysis.

  • Metabolic Blockade: The C-F bond is metabolically inert. Replacing C-H bonds with C-F blocks oxidative metabolism (e.g., by P450 enzymes) that might otherwise target the cyclohexyl ring.

Conformational Locking (The Gauche Effect)

The 4,4-difluoro substitution alters the ring flipping dynamics of the cyclohexyl group. Unlike the flexible aliphatic side chain of Leucine or the flat aromatic ring of Phenylalanine, the


Chg side chain adopts a specific chair conformation to minimize dipole interactions. This pre-organizes  the peptide backbone, reducing the entropic penalty of binding to a target receptor and limiting the "induced fit" required for proteases to cleave the adjacent peptide bond.
Lipophilicity Modulation

A major drawback of standard Chg is excessive lipophilicity, leading to aggregation and poor solubility. Fluorine acts as a "polar hydrophobe." It maintains the bulk required for receptor binding but lowers the


 (partition coefficient) compared to the non-fluorinated parent, improving aqueous solubility and bioavailability.
Visualizing the Mechanism

The following diagram illustrates how


Chg disrupts the standard proteolytic pathway compared to natural amino acids.

ProteolysisResistance cluster_mechanism F2Chg Protective Mechanisms Protease Serine Protease (Chymotrypsin-like) Target_Leu Natural Peptide (Leu/Phe Site) Protease->Target_Leu High Affinity Binding Target_F2Chg Modified Peptide (F2Chg Site) Protease->Target_F2Chg Steric/Electronic Repulsion Hydrolysis Amide Bond Hydrolysis Target_Leu->Hydrolysis Fast Kinetics Stable Intact Peptide (Therapeutic Effect) Target_F2Chg->Stable Metabolic Resistance Degradation Inactive Fragments Hydrolysis->Degradation Mechanisms 1. Ring Rigidity (Entropy) 2. Dipole Repulsion 3. Blocked Oxidation Mechanisms->Target_F2Chg

Figure 1: Mechanistic divergence of proteolytic susceptibility between natural residues and


Chg.

Comparative Analysis: Chg vs. Alternatives

The following table contrasts


Chg with its primary alternatives in peptide drug design. Data is synthesized from structure-activity relationship (SAR) studies involving fluorinated amino acids [1][2].
FeatureLeucine (Leu) Phenylalanine (Phe) Cyclohexylglycine (Chg)

Chg (The Product)
Role Natural AliphaticNatural AromaticNon-canonical HydrophobicFluorinated Bioisostere
Proteolytic Stability Low (Baseline)Low (Chymotrypsin target)Moderate (Steric hindrance)High (Steric + Electronic)
Conformational Bias FlexiblePlanar/RigidChair (Flipping)Chair (Locked/Biased)
Lipophilicity (

)
ModerateModerate-HighHigh (Risk of aggregation)Optimized (Lower than Chg)
Metabolic Liability Oxidation/HydrolysisAromatic OxidationRing OxidationOxidation Resistant
Primary Use Case Native LigandsNative LigandsIncreasing PotencyIncreasing Half-life (

)

Key Insight: While Chg increases potency by filling hydrophobic pockets more effectively than Leu/Phe, it often sacrifices solubility.


Chg retains the potency benefits of Chg while significantly extending plasma half-life and improving solubility profiles. 

Experimental Protocols

To validate the efficacy of


Chg in your specific peptide sequence, follow these standardized protocols. These workflows are designed to be self-validating control systems.
Protocol: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Chg is typically supplied as an Fmoc-protected amino acid (Fmoc-L-4,4-difluorocyclohexylglycine).

Reagents:

  • Resin: Rink Amide MBHA (loading 0.5 mmol/g).

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (Dimethylformamide).

Step-by-Step Workflow:

  • Swelling: Swell resin in DMF for 30 mins.

  • Deprotection: Treat with 20% Piperidine in DMF (

    
     min) to remove Fmoc group. Wash with DMF (
    
    
    
    ).
  • Activation: Dissolve Fmoc-

    
    Chg (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF. Activate for 30 seconds.
    
    • Critical Check: Ensure the solution is clear;

      
      Chg is generally soluble in DMF but less so than Leu.
      
  • Coupling: Add activated solution to resin. Shake at room temperature for 60-90 minutes.

    • Validation: Perform a Kaiser test (ninhydrin). If blue (positive), re-couple.

      
      Chg is bulky; double coupling is often required.
      
  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol: Comparative Plasma Stability Assay

This assay quantifies the half-life extension provided by


Chg compared to a Leu/Phe control.

Materials:

  • Pooled Human/Rat Plasma (heparinized).

  • Test Peptides: Peptide-A (Native) and Peptide-B (

    
    Chg analog).
    
  • Internal Standard: Tolbutamide or similar stable compound.

  • LC-MS/MS system.

Workflow:

  • Preparation: Dilute plasma to 80% with PBS (pH 7.4). Pre-incubate at 37°C for 10 min.

  • Initiation: Add peptide stock (in DMSO) to plasma to a final concentration of 1-5

    
     (keep DMSO < 1%).
    
  • Sampling: At time points

    
     min:
    
    • Remove 50

      
       aliquot.
      
    • Immediately quench in 200

      
       ice-cold Acetonitrile containing Internal Standard.
      
  • Processing: Vortex (1 min), Centrifuge (10,000g, 10 min). Collect supernatant.

  • Analysis: Inject onto LC-MS/MS. Monitor parent ion depletion.

  • Calculation: Plot

    
     vs. Time.
    
    • Slope

      
      .
      
    • 
      .
      
Experimental Logic Diagram

The following diagram outlines the logical flow for validating


Chg efficacy.

ValidationWorkflow Start Peptide Design Phase Synthesis SPPS Synthesis (Fmoc-F2Chg vs Control) Start->Synthesis QC QC: LC-MS & HPLC (Purity > 95%) Synthesis->QC Assay_Stability Plasma Stability Assay (37°C, Human Plasma) QC->Assay_Stability Assay_Binding Binding Affinity (SPR/FP) (Target Engagement) QC->Assay_Binding Decision Compare Data Assay_Stability->Decision Assay_Binding->Decision Success Lead Candidate: High Stability + High Potency Decision->Success t1/2 > 2x Control KD maintained Fail_Potency Loss of Potency: Steric Clash? Decision->Fail_Potency KD increases > 10x Fail_Stability Low Stability: Cleavage elsewhere? Decision->Fail_Stability t1/2 unchanged

Figure 2: Decision tree for validating


Chg integration in peptide discovery.

Conclusion

The integration of 2-amino-2-(4,4-difluorocyclohexyl)acetic acid is a high-efficacy strategy for optimizing peptide therapeutics. By leveraging the fluorine gauche effect and steric shielding , it offers a predictable method to extend plasma half-life without the solubility penalties associated with traditional hydrophobic bulky amino acids. Researchers should prioritize this modification when targeting proteolytic hotspots involving Leucine, Phenylalanine, or Cyclohexylglycine.

References

  • Systematic Evaluation of Fluorination as Modification for Peptide‐Based Fusion Inhibitors against HIV‐1 Infection. Source: ChemBioChem (2021). URL:[Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Source: Journal of Medicinal Chemistry (2026/2015). URL:[Link]

  • Synthesis and conformational analysis of d-2′-deoxy-2′,2′-difluoro-4′-dihydro-4′-thionucleosides. Source: Organic & Biomolecular Chemistry (RSC).[1] URL:[Link]

  • 4-Amino cyclohexylglycine analogues as potent dipeptidyl peptidase IV inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2004). URL:[Link]

  • Conformational Preferences for 1,2- and 1,4-Difluorocyclohexane. Source: The Journal of Physical Chemistry A. URL:[Link]

Sources

Spectroscopic Comparison Guide: 2-Amino-2-(4,4-difluorocyclohexyl)acetic Acid and Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-2-(4,4-difluorocyclohexyl)acetic acid (henceforth 4,4-DF-Chg ) represents a critical structural motif in modern medicinal chemistry. It serves as a metabolically stable, lipophilic bioisostere of Cyclohexylglycine (Chg) and Leucine . The incorporation of the gem-difluoro group at the C4 position of the cyclohexane ring introduces unique electronic and conformational properties without significantly altering steric bulk.

This guide provides a rigorous spectroscopic and physicochemical comparison between 4,4-DF-Chg, its non-fluorinated parent (Chg), and related aromatic precursors. It focuses on NMR distinctiveness, conformational bias, and lipophilicity profiles essential for lead optimization.

Compound Identity & Structural Profile[1][2][3][4]

FeatureTarget CompoundNon-Fluorinated AnalogueAromatic Precursor
Name 4,4-DF-Chg Cyclohexylglycine (Chg) 4,4-Difluorophenylglycine
Structure gem-Difluorinated saturated ringSaturated hydrocarbon ringFluorinated aromatic ring
CAS No. 2387594-60-5 (HCl salt)14328-51-9~
Formula C

H

F

NO

C

H

NO

C

H

F

NO

MW 193.19 g/mol 157.21 g/mol 187.14 g/mol
Key Role Metabolic Blocker, Lipophilic SpacerHydrophobic Core

-Stacking Element

Spectroscopic Comparison: NMR & IR

The introduction of fluorine atoms induces significant changes in the NMR spectra due to the high electronegativity of fluorine and spin-spin coupling (


, 

).
F NMR Characteristics

The


F NMR spectrum is the definitive identification tool for 4,4-DF-Chg. Unlike the aromatic precursor where fluorines are often equivalent or show simple coupling, the chiral center at the 

-position in 4,4-DF-Chg renders the two fluorine atoms on C4 diastereotopic .
  • Chemical Shift: Typically

    
     -90 to -105 ppm (relative to CFCl
    
    
    
    ).
  • Splitting Pattern: An AB quartet (or complex multiplet) is observed because F

    
     and F
    
    
    
    are magnetically non-equivalent due to the chiral center influence, even if ring flipping occurs.
  • Coupling: Large geminal coupling

    
     Hz.
    
H NMR Comparative Data

The following table summarizes the shift perturbations caused by the difluoro-substitution compared to the unsubstituted Chg.

Proton EnvironmentCyclohexylglycine (Chg)

(ppm)
4,4-DF-Chg

(ppm)
Multiplicity & Coupling Notes

-CH
(H2)
3.25 – 3.403.45 – 3.65 Downfield shift due to inductive effect of remote fluorines.
Ring H (C3/C5) 1.10 – 1.701.80 – 2.10 Complex multiplets. Broadened by

(~10-15 Hz).
Ring H (C4) 1.00 – 1.20Absent Replaced by Fluorine.
Ring H (C1) 1.65 – 1.801.90 – 2.05 Methine proton linking ring to

-C.
Infrared (IR) Spectroscopy
  • C-F Stretch: A strong, characteristic band appears in the 1100–1250 cm

    
      region for 4,4-DF-Chg, absent in Chg.
    
  • C=O Stretch: Both compounds exhibit the carbonyl stretch around 1720–1740 cm

    
     (acid/ester dependent), but 4,4-DF-Chg may show a slight blue shift (+5-10 cm
    
    
    
    ) due to the electron-withdrawing nature of the fluorines.

Physicochemical Performance Data

The "Fluorine Effect" is often described as "Polar Hydrophobicity"—fluorine is lipophilic but the C-F bond is polar.

Lipophilicity and Acidity

Experimental data suggests that 4,4-difluoro substitution lowers the pKa of the ammonium group and increases lipophilicity compared to the parent alkane, but less so than a trifluoromethyl group.

PropertyCyclohexylglycine (Chg)4,4-DF-ChgImpact on Drug Design
cLogP ~ 0.9~ 1.3 Improved membrane permeability.
pKa (NH

)
9.6~ 8.9 Reduced basicity improves solubility at physiological pH.
Metabolic Stability Susceptible to CYP450 oxidation at C4.High C-F bond is resistant to oxidative metabolism (Metabolic Blocking).

Experimental Protocols

Synthesis Workflow (Hydrogenation Route)

The most robust route to 4,4-DF-Chg involves the catalytic hydrogenation of the corresponding fluorinated aromatic precursor. This ensures stereochemical integrity if the starting material is chiral.

Protocol:

  • Starting Material: Dissolve (S)-2-amino-2-(4,4-difluorophenyl)acetic acid (or Boc-protected derivative) in MeOH.

  • Catalyst: Add 5 mol% Rh/C or Rh(CAAC)Cl (for difficult substrates).

  • Hydrogenation: Pressurize to 50 bar H

    
     at 50°C for 12 hours.
    
  • Filtration: Filter through Celite to remove catalyst.

  • Purification: Concentrate and recrystallize from EtOH/Et

    
    O.
    
NMR Sample Preparation for Resolution

To observe the diastereotopic fluorines clearly:

  • Solvent: Use DMSO-d

    
      or CD
    
    
    
    OD
    . CDCl
    
    
    may result in aggregation for free amino acids.
  • Concentration: 10-15 mg per 0.6 mL.

  • Parameter Set:

    • 
      H: 16 scans, D1 = 2.0s.
      
    • 
      F: 64 scans, spectral width 200 ppm (centered at -100 ppm). Decoupling:  Run both 
      
      
      
      H-coupled and
      
      
      H-decoupled
      
      
      F spectra to identify
      
      
      .

Visualization of Workflow & Bioisosterism

The following diagram illustrates the structural relationship and the synthesis/analysis workflow.

G cluster_legend Bioisosteric Transformation A Aromatic Precursor (4-Fluorophenylglycine) B Catalytic Hydrogenation (Rh/C, 50 bar H2) A->B C Target: 4,4-DF-Chg (Bioisostere) B->C D 1H NMR Analysis (Shifted alpha-H) C->D E 19F NMR Analysis (Diastereotopic AB System) C->E F Metabolic Stability (Blocked C4 Oxidation) C->F Performance

Caption: Synthesis of 4,4-DF-Chg via hydrogenation and subsequent spectroscopic validation nodes.

References

  • Abraham, R. J., & Edgar, M. (1998). Substituent Chemical Shifts in NMR.[1][2] Part 5: Mono and Difluoro S.C.S. in rigid molecules. Modgraph. Retrieved from [Link]

  • St Andrews Research Repository. (2025). Bioactivity Profiles of Progressively Ring‐Fluorinated Cyclohexyl Motifs. Retrieved from [Link]

  • Beilstein Journals. (2026). Conformational analysis of difluoromethylornithine: factors influencing its gas-phase and bioactive conformations. Retrieved from [Link]

Sources

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